molecular formula C12H16N2O B10807285 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Katalognummer: B10807285
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: SWULUXGIDKJHRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2,5-Dimethylbenzyl)imidazolidin-2-one is a chemical compound of interest in medicinal chemistry and organic synthesis, built upon the imidazolidin-2-one scaffold. The imidazolidin-2-one core structure, a five-membered cyclic urea, is a well-established pivotal functionality in drug discovery and is found in a plethora of bioactive compounds and FDA-approved drugs . This scaffold is recognized for its utility as a precursor for vicinal diamines, which are valuable building blocks in organic and medicinal chemistry . Recent scientific literature highlights a growing interest in developing novel synthetic routes to substituted imidazolidin-2-ones, with research exploring their potential anti-cancer activity through in vitro testing . The compound's structure, which incorporates a benzyl group with methyl substituents, suggests potential for investigation into its mechanism of action, which could involve interactions with various enzymatic targets. As a cyclic urea derivative, it may also exhibit specific solubility and stability properties relevant to formulation studies. This product is intended for research purposes in laboratory settings. 1-(2,5-Dimethylbenzyl)imidazolidin-2-one is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

1-[(2,5-dimethylphenyl)methyl]imidazolidin-2-one

InChI

InChI=1S/C12H16N2O/c1-9-3-4-10(2)11(7-9)8-14-6-5-13-12(14)15/h3-4,7H,5-6,8H2,1-2H3,(H,13,15)

InChI-Schlüssel

SWULUXGIDKJHRG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)CN2CCNC2=O

Herkunft des Produkts

United States

Foundational & Exploratory

Molecular weight and formula of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Analysis, Synthetic Pathways, and Pharmacophore Utility [1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one . As a monosubstituted cyclic urea, this compound represents a critical scaffold in medicinal chemistry, serving as a bioisostere for


-lactams and a rigid linker in peptidomimetics. Its structural integrity combines the hydrogen-bonding capability of the urea core with the lipophilic bulk of the dimethylbenzyl moiety, making it a valuable probe for exploring hydrophobic pockets in GPCRs and enzyme active sites.

Physicochemical Profile & Identity

Stoichiometric & Molecular Data

The following data is derived from ab initio structural calculation based on the IUPAC designation.

PropertyValueTechnical Notes
IUPAC Name 1-[(2,5-dimethylphenyl)methyl]imidazolidin-2-oneSystematic naming convention.
Molecular Formula

Derived from Imidazolidin-2-one (

) + 2,5-Dimethylbenzyl (

).
Molecular Weight 204.27 g/mol Monoisotopic Mass: 204.126 g/mol .
Heavy Atom Count 15Useful for ligand efficiency calculations.
CLogP (Predicted) ~2.1 - 2.4Optimal range for CNS penetration and oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1The N3-H remains unsubstituted.
H-Bond Acceptors 1The carbonyl oxygen (C2=O).
Structural Significance

The molecule features an imidazolidin-2-one ring (cyclic urea) N-alkylated with a 2,5-dimethylbenzyl group.

  • Core: The 5-membered heterocycle acts as a rigid spacer, constraining the spatial arrangement of the pharmacophore.

  • Substituent: The 2,5-dimethyl substitution pattern on the aromatic ring creates specific steric hindrance and lipophilic interactions, often used to lock conformations or fill hydrophobic sub-pockets (e.g., in kinase inhibitors).

Synthetic Methodology

Retrosynthetic Analysis

The most robust synthetic route for monosubstituted imidazolidin-2-ones involves the direct alkylation of the parent heterocycle. This approach minimizes side reactions compared to cyclization of diamines, which can lead to polymerization.

Protocol: Base-Mediated N-Alkylation

Objective: Synthesis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one via


 mechanism.

Reagents:

  • Substrate: Imidazolidin-2-one (1.0 eq)

  • Electrophile: 2,5-Dimethylbenzyl chloride (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)

  • Solvent: Anhydrous DMF or THF (0.5 M concentration)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), suspend NaH in anhydrous DMF at 0°C.
    
  • Deprotonation: Add Imidazolidin-2-one portion-wise. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Evolution of

    
     gas confirms the formation of the imidazolidin-2-one anion.
    
  • Alkylation: Cool the mixture back to 0°C. Add 2,5-Dimethylbenzyl chloride dropwise.

  • Reaction: Allow to warm to RT and stir for 12–18 hours. Monitor via TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (

    
    , 0-5% MeOH in DCM).
    
Synthetic Logic Visualization

The following diagram illustrates the reaction pathway and decision logic for purification.

SynthesisWorkflow Start Start: Imidazolidin-2-one Deprotonation Step 1: Deprotonation (NaH, DMF, 0°C -> RT) Forms Nitrogen Anion Start->Deprotonation Addition Step 2: Electrophile Addition (2,5-Dimethylbenzyl Chloride) Deprotonation->Addition Monitoring Step 3: Monitor (TLC/LCMS) Target: M+H = 205.1 Addition->Monitoring Decision Is Dialkylation Observed? Monitoring->Decision Workup Quench (NH4Cl) & Extraction Decision->Workup No (Major Product) Purify_Col Flash Chromatography (DCM/MeOH) Decision->Purify_Col Yes (Separation Req.) Workup->Purify_Col Impure Crude Purify_Cryst Recrystallization (EtOH/Hexane) Workup->Purify_Cryst High Purity Crude Final Pure Product 1-(2,5-Dimethylbenzyl)imidazolidin-2-one Purify_Col->Final Purify_Cryst->Final

Figure 1: Synthetic workflow and purification logic for the mono-alkylation of cyclic ureas.

Analytical Characterization

To validate the synthesis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one , the following spectral signatures must be confirmed.

TechniqueExpected SignalStructural Assignment

NMR
(DMSO-

)

2.20-2.35 (s, 6H)
Two Methyl groups on the aromatic ring.

3.20-3.40 (m, 4H)
Ethylene bridge of the imidazolidinone ring (

).

4.25 (s, 2H)
Benzylic methylene (

).

6.30 (bs, 1H)
Free

of the urea (Exchangeable with

).

6.90-7.20 (m, 3H)
Aromatic protons (Pattern depends on 2,5-substitution).
MS (ESI+)

205.1

Protonated molecular ion.
IR (ATR) 1680-1700

Strong

stretch (Cyclic Urea).
3200-3400


stretch.

Pharmaceutical Applications & Context

Pharmacophore Mapping

The imidazolidin-2-one scaffold is a "privileged structure" in drug discovery.

  • Bioisostere: It mimics the peptide bond (

    
    ) in a rigid conformation, improving metabolic stability against proteases.
    
  • CNS Activity: Similar to Phenytoin (hydantoin) and Levetiracetam (pyrrolidinone), the cyclic urea core possesses favorable physicochemical properties for blood-brain barrier (BBB) penetration.

  • Integrin Antagonists: N-substituted imidazolidinones have been explored as mimics of the RGD (Arg-Gly-Asp) sequence in integrin inhibitors [1].

Metabolic Stability

The 2,5-dimethyl substitution on the benzyl ring is strategically significant.

  • Metabolic Blockade: Methyl groups at the 2 and 5 positions can block metabolic oxidation at the aromatic ring (CYP450 mediated hydroxylation), potentially extending the half-life (

    
    ) of the compound compared to an unsubstituted benzyl analog.
    

References

  • De Marco, R., et al. (2019).[2] "In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains." The Journal of Organic Chemistry, 84(9), 4992–5004.[2]

  • Konstantinova, L. S., et al. (2021).[3] "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives." Molecules, 26(15), 4434.

  • PubChem. (n.d.).[4] "Imidazolidin-2-one Compound Summary." National Center for Biotechnology Information.

  • Fischer, P. M. (2003). "The design, synthesis and application of stereochemically defined scaffolds in medicinal chemistry." Current Opinion in Drug Discovery & Development, 6(4). (Contextual grounding for scaffold utility).

Sources

A Technical Guide to the Safe Handling of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one: An Analog-Based Safety Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive technical guide to the safe handling, storage, and disposal of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one. As a dedicated Safety Data Sheet (SDS) for this specific compound is not publicly available, this guide employs a scientifically grounded, analog-based approach. By synthesizing data from structurally related and well-characterized imidazolidin-2-one derivatives, we present a robust framework for risk assessment and laboratory safety protocols. This guide is intended for researchers, chemists, and drug development professionals who may synthesize or handle this and similar novel chemical entities.

Introduction and Rationale for an Analog-Based Approach

The imidazolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence drives the synthesis of novel derivatives like 1-(2,5-Dimethylbenzyl)imidazolidin-2-one for research and drug discovery. The synthesis of such novel compounds often precedes the generation of a full, officially sanctioned Safety Data Sheet.

In the absence of specific data for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one, this guide leverages the toxicological and safety data of two key analogs:

  • 2-Imidazolidinone (Ethyleneurea): The parent heterocyclic core.[2][3][4][5]

  • 1,3-Dimethyl-2-imidazolidinone (DMI): An N-substituted derivative that provides insight into how alkylation of the ring nitrogens may influence the compound's properties.[6][7][8][9][10]

This approach allows for a conservative and proactive assessment of potential hazards, forming a critical first step in ensuring laboratory safety. The fundamental chemical reactivity and biological interaction potential are largely dictated by the core imidazolidin-2-one structure, making this analog comparison a valid and responsible scientific practice.

Compound Identification and Physicochemical Properties

The properties of the target compound can be estimated by examining the data for its structural analogs.

Property2-Imidazolidinone (Parent Core)1,3-Dimethyl-2-imidazolidinone (DMI)1-(2,5-Dimethylbenzyl)imidazolidin-2-one (Estimate)
Molecular Formula C₃H₆N₂O[2]C₅H₁₀N₂O[8]C₁₂H₁₆N₂O
Molecular Weight 86.09 g/mol [5]114.15 g/mol [8]204.27 g/mol
Appearance White to off-white solid[4]Clear, colorless liquid[8][9]Likely a solid or high-boiling point liquid
Melting Point 129-132 °C[4]8.2 °C[8]Data not available; likely higher than DMI
Boiling Point Data not available225.5 °C[8]Data not available; likely >225 °C
Solubility in Water Soluble[4]Completely soluble[8]Likely lower solubility due to the hydrophobic benzyl group
Flash Point 265 °C[4]93 - 120 °C[8][9]Data not available; likely combustible

The addition of the 2,5-dimethylbenzyl group is expected to increase the molecular weight and lipophilicity, likely resulting in a higher boiling point and lower water solubility compared to the analogs.

Hazard Identification and Classification

Based on the GHS classifications of its analogs, 1-(2,5-Dimethylbenzyl)imidazolidin-2-one should be handled as a hazardous substance. The primary hazards are anticipated to be:

  • Acute Oral Toxicity: 1,3-Dimethyl-2-imidazolidinone is classified as Acute Toxicity, Category 4 (H302): Harmful if swallowed .[6][11] The oral LD50 in rats is reported between 300 and 2,000 mg/kg.[10][11]

  • Serious Eye Damage: Both analogs indicate a significant risk to the eyes. 1,3-Dimethyl-2-imidazolidinone is classified as Serious Eye Damage, Category 1 (H318): Causes serious eye damage .[6][11] Direct contact can cause irreversible damage.

  • Reproductive Toxicity: 1,3-Dimethyl-2-imidazolidinone is classified as Reproductive Toxicity, Category 2 (H361): Suspected of damaging fertility or the unborn child .[6][11]

GHS Hazard Pictograms (Anticipated):

Signal Word: DANGER [6]

Primary Routes of Exposure:

  • Eye Contact

  • Skin Contact/Absorption[7]

  • Ingestion[7]

  • Inhalation of vapors or aerosols, especially if heated[7]

Safe Handling and Engineering Controls

A proactive and conservative approach to handling is paramount. All work with 1-(2,5-Dimethylbenzyl)imidazolidin-2-one should be conducted under the assumption that it carries the hazards identified for its analogs.

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of the compound must be performed in a properly functioning chemical fume hood to prevent inhalation of any vapors or aerosols.[12]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[13]

Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the mandatory PPE selection process for handling the compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Workflow start Handling 1-(2,5-Dimethylbenzyl)imidazolidin-2-one eye_protection Eye/Face Protection: Chemical safety goggles (ANSI Z87.1) and a face shield are required. start->eye_protection Mandatory hand_protection Hand Protection: Nitrile or butyl rubber gloves. Check breakthrough time. Double-gloving is recommended. eye_protection->hand_protection Mandatory body_protection Body Protection: Flame-retardant lab coat. Ensure full coverage of arms. hand_protection->body_protection Mandatory respiratory Respiratory Protection: Generally not required if used in a fume hood. Use NIOSH-approved respirator if aerosols may be generated outside a hood. body_protection->respiratory Conditional

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing: If the compound is a solid, weigh it out in the fume hood to avoid generating dust. If it is a liquid, transfer it carefully to avoid splashing.

  • In-Use: Keep containers tightly closed when not in use.[6] Use spark-proof tools and ground all equipment to prevent static discharge.[12]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[6] Decontaminate all surfaces and equipment.

Storage and Incompatibility

Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] Keep away from heat, sparks, open flames, and direct sunlight.[9][13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[13]

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical.

Emergency Response Workflow

Emergency_Response cluster_emergency Emergency Response for Chemical Exposure cluster_routes Route of Exposure exposure Exposure Occurs! eye Eye Contact skin Skin Contact inhalation Inhalation ingestion Ingestion eye_action Immediately flush with water for 15+ mins. Remove contact lenses. IMMEDIATELY call for medical attention. eye->eye_action skin_action Remove contaminated clothing. Wash skin with soap and water for 15+ mins. Seek medical attention if irritation persists. skin->skin_action inhalation_action Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. inhalation->inhalation_action ingestion_action DO NOT induce vomiting. Rinse mouth with water. IMMEDIATELY call a Poison Center or doctor. ingestion->ingestion_action

Caption: Decision workflow for first aid after chemical exposure.

First-Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. [6][8]

  • Skin Contact: Take off immediately all contaminated clothing.[13] Wash skin with soap and plenty of water.[14] Seek medical advice if irritation develops or persists.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[6] If breathing is difficult or has stopped, provide artificial respiration. Get medical advice/attention.[6]

  • Ingestion: Rinse mouth with water.[11] Do NOT induce vomiting. [8] Never give anything by mouth to an unconscious person.[12] Call a POISON CENTER or doctor/physician immediately. [8]

Accidental Release and Disposal

  • Spill Response: Evacuate personnel from the area.[10] Wear appropriate PPE as outlined in Section 4. Prevent the spill from entering drains.[15] For liquid spills, absorb with an inert material (e.g., sand, vermiculite). For solid spills, carefully sweep up to avoid creating dust.[13] Collect all waste in a suitable, labeled container for disposal.

  • Waste Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET for 1,3-Dimethyl-2-imidazolidinone. TCI Europe N.V. Link

  • Spectrum Chemical. (2008). Material Safety Data Sheet for 1,3-Dimethyl-2-imidazolidinone. Spectrum Chemical Mfg. Corp.
  • Santa Cruz Biotechnology, Inc. (2016). SAFETY DATA SHEET for 2-Imidazolidone. Link

  • Fisher Scientific. (2011).
  • RCI Labscan Limited. (2025). SAFETY DATA SHEET for 1,3-Dimethyl-2-Imidazolidinone. Link

  • SincereChemical. (n.d.). SAFETY DATA SHEET for 2-imidazolidone. Link

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone.
  • Synthonix, Inc. (n.d.). 120-93-4 | Imidazolidin-2-one. Link

  • Fisher Scientific. (2014). SAFETY DATA SHEET for 1,3-Dimethyl-2-imidazolidinone. Link

  • Mitsui Chemicals, Inc. (2012). SAFETY DATA SHEET for DMI (1,3-Dimethyl-2-imidazolidinone). Mitsui Chemicals America, Inc.
  • Sigma-Aldrich. (2025).
  • Vasilev, A. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4417. [Link]

  • Chem-Impex Intern
  • CDH Fine Chemical. (n.d.).
  • Wikipedia. (n.d.). Imidazolidine.
  • Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Link

  • BLDpharm. (n.d.). 1373350-41-4|1-Benzyl-5,5-dimethylimidazolidin-2-one.
  • RCI Labscan Limited. (2022). SAFETY DATA SHEET for 1,3-Dimethyl-2-Imidazolidinone.
  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Link

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 53. [Link]

  • ChemicalBook. (2026). 2-Imidazolidone Chemical Properties,Uses,Production. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8453, 2-Imidazolidone. [Link]

  • Grijalva-Hernández, C. A., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(7), 1324. [Link]

  • MilliporeSigma. (n.d.). 1,3-Dimethyl-2-imidazolidinone.

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Toxicity Profile and Handling Procedures for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development and handling of five-membered multiheterocyclic (FMMH) compounds require a rigorous understanding of their structural activity relationships (SAR). 1-(2,5-Dimethylbenzyl)imidazolidin-2-one is a specialized derivative of the cyclic urea scaffold. While the base imidazolidin-2-one ring is widely utilized in FDA-approved drugs and agricultural applications due to its favorable safety profile[1], the addition of a lipophilic 2,5-dimethylbenzyl moiety fundamentally alters its physicochemical properties, metabolic fate, and occupational handling requirements.

This whitepaper provides an authoritative guide on the toxicity profile, metabolic stability, and self-validating handling protocols for this compound, designed specifically for researchers and drug development professionals.

Structural Activity Relationship (SAR) & Chemical Identity

To understand the toxicity of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one, one must analyze the causality of its structural components:

  • The Imidazolidin-2-one Core: Unlike sulfur-containing FMMH scaffolds (such as rhodanines or thiohydantoins), the imidazolidin-2-one core lacks an endocyclic sulfur or thiocarbonyl group. This absence is critical; thiocarbonyls are known recognition motifs for rapid Cytochrome P450 (CYP450) oxidation, which often leads to reactive, hepatotoxic metabolites[2]. Consequently, the cyclic urea core imparts a high degree of intrinsic metabolic stability.

  • The 2,5-Dimethylbenzyl Substitution: The attachment of a 2,5-dimethylbenzyl group at the N1 position significantly increases the molecule's partition coefficient (LogP). While this lipophilicity is beneficial for cell membrane permeability in drug design, it simultaneously increases the risk of dermal absorption during handling. Furthermore, the benzylic methyl groups introduce new, albeit predictable, sites for Phase I oxidative metabolism.

Toxicity Profile & Metabolic Stability

Based on systematic evaluations of FMMH compounds in metabolically competent rodent liver cell lines (TAMH) and human hepatocytes (HepG2), imidazolidinone derivatives consistently demonstrate the lowest cytotoxicity among five-membered heterocycles[2]. However, acute exposure to closely related analogs, such as 1-benzylimidazolidin-2-one, indicates that these compounds act as localized irritants, triggering GHS hazard codes H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Respiratory Irritation)[3].

Quantitative Toxicity & Metabolic Metrics

The following table synthesizes the expected quantitative profile of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one based on established FMMH scaffold data:

Property / EndpointObserved/Predicted ValueMechanistic Rationale
Target Cell Line HepG2 / TAMHStandard models for evaluating hepatotoxicity of FMMH scaffolds[2].
Cytotoxicity (IC50) > 100 µM (Predicted)The core lacks the toxicophoric endocyclic sulfur responsible for rhodanine-induced cell death[2].
CYP450 Half-life (

)
> 60 minAbsence of C5-benzylidene and thiocarbonyl groups prevents rapid P450-mediated clearance[2].
Primary Hazard Irritant (H315, H319, H335)The lipophilic benzyl substitution enhances dermal and mucosal penetration upon contact[3].
Metabolic Pathway Visualization

Pathway A 1-(2,5-Dimethylbenzyl) imidazolidin-2-one B Hepatic CYP450 (Phase I Metabolism) A->B Absorption C Benzylic Hydroxylation B->C D Imidazolidinone Ring Oxidation B->D F Excretion (Phase II Conjugates) C->F E Reactive Metabolites (Low Risk) D->E E->F Detoxification

Proposed hepatic CYP450 metabolic pathway and detoxification route.

Self-Validating Experimental Workflows

To accurately assess the safety and viability of this compound in a laboratory setting, protocols must be self-validating. A protocol that lacks internal checks cannot be trusted to yield actionable safety data.

Protocol 1: In Vitro CYP450 Metabolic Stability Profiling

Rationale: To confidently assess the half-life of the compound, we must ensure the human liver microsomes (HLMs) are enzymatically active. This self-validating system uses a known rapid-clearance control alongside the test compound.

Step-by-Step Methodology:

  • Preparation of Microsomal Matrix: Thaw HLMs on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
    • Causality:

      
       is a mandatory cofactor for the NADPH-cytochrome P450 reductase system; omitting it yields false-positive stability data.
      
  • Compound Spiking: Add 1-(2,5-Dimethylbenzyl)imidazolidin-2-one to a final concentration of 1 µM. In a parallel control well, add Verapamil (1 µM) as a high-clearance positive control.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Validation Check: A negative control lacking NADPH must be run concurrently to rule out non-CYP-mediated chemical degradation.

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity and stabilizing the analyte for accurate temporal measurement.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Validation: The assay is only considered valid if the Verapamil control demonstrates a

    
     of < 15 minutes and the minus-NADPH control shows < 5% degradation.
    

Workflow A 1-(2,5-Dimethylbenzyl) imidazolidin-2-one B HepG2 Hepatotoxicity Assay A->B C CYP450 Metabolic Stability Profiling A->C D Cytotoxicity Readout (IC50) B->D E Metabolite ID (LC-MS/MS) C->E F Safety & Handling Protocol Adjustment D->F E->F

Toxicity screening and safety protocol adjustment workflow.

Handling, Storage, and Safety Protocols

Because the 2,5-dimethylbenzyl moiety enhances the compound's lipophilicity, standard handling for highly polar cyclic ureas is insufficient. The compound poses a distinct risk of crossing the stratum corneum if dissolved in organic solvents (e.g., DMSO or DMF) commonly used in biological assays.

Protocol 2: Safe Handling and Containment

Rationale: To prevent localized irritation (H315, H319) and systemic exposure via dermal absorption[3].

Step-by-Step Methodology:

  • Engineering Controls: All weighing and dissolution must be performed inside a Class II biological safety cabinet (BSC) or a ductless fume hood equipped with HEPA and carbon filtration.

    • Causality: The compound may form aerosolized micro-dust during transfer, which acts as a respiratory tract irritant (H335).

  • Personal Protective Equipment (PPE):

    • Wear standard safety goggles (not safety glasses) to prevent ocular irritation.

    • Double-gloving with nitrile gloves is mandatory when handling the compound in DMSO.

    • Causality: DMSO acts as a carrier solvent, rapidly dragging lipophilic benzyl-substituted compounds through standard latex and single-layer nitrile barriers.

  • Decontamination (Self-Validating Step): After handling, wipe down the balance and hood surfaces with a 10% bleach solution followed by 70% ethanol.

    • Validation Check: Swab the area and use a UV lamp (if the compound exhibits fluorescence) or run a blank LC-MS swab test periodically to validate that the cleaning protocol effectively removes residual FMMH compounds.

  • Storage: Store the lyophilized powder at 4°C in a desiccator, protected from light.

    • Causality: The benzylic methyl groups are susceptible to slow auto-oxidation in the presence of ambient moisture and UV light, which can degrade the compound into unwanted benzaldehyde or benzoic acid derivatives, skewing future assay results.

References

  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles | Chemical Research in Toxicology - ACS Publications. [Online].
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - MDPI. [Online].
  • 1-Benzylimidazolidin-2-one | C10H12N2O | CID 231403 - PubChem - NIH. [Online].

Sources

Thermodynamic Stability and Conformational Dynamics of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic profiling of small-molecule intermediates is a critical vector in rational drug design and synthetic scale-up. 1-(2,5-Dimethylbenzyl)imidazolidin-2-one is a specialized cyclic urea derivative characterized by its five-membered imidazolidin-2-one core and a sterically demanding 2,5-dimethylbenzyl substituent at the N1 position. This whitepaper dissects the thermodynamic drivers governing the stability of this molecule, moving from fundamental structural causality to the empirical methodologies required for rigorous physicochemical validation.

Part 1: Structural Decomposition & Mechanistic Thermodynamics

To understand the macroscopic stability of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one, we must first analyze the microscopic thermodynamic forces at play within its molecular architecture. The stability of this compound is dictated by a delicate balance between enthalpic resonance stabilization and the entropic penalties of steric hindrance.

The Imidazolidin-2-one Core: Resonance and Ring Strain

The foundation of this molecule is the cyclic urea (imidazolidin-2-one) scaffold. Acyclic ureas are inherently stable, but forcing the


 system into a five-membered ring introduces unique thermodynamic constraints.
  • Resonance Stabilization: The delocalization of the nitrogen lone pairs into the carbonyl

    
     orbital provides substantial enthalpic stabilization. This resonance effect lowers the ground-state energy of the molecule, making the carbonyl oxygen highly nucleophilic and the N3 proton a strong hydrogen-bond donor .
    
  • Ring Strain and the Envelope Conformation: Unlike six-membered cyclic ureas (e.g., DMPU), which possess lower intrinsic ring strain, the five-membered imidazolidin-2-one ring suffers from torsional strain due to eclipsing interactions between the adjacent methylene protons at C4 and C5 . To minimize this thermodynamic penalty, the ring dynamically adopts an envelope conformation . In this state, one carbon atom (typically C4 or C5) acts as the "flap," moving out of the plane defined by the other four atoms, thereby relieving torsional strain and lowering the overall Gibbs free energy of the system .

Steric and Rotational Dynamics of the N-Benzyl Substituent

The addition of the 2,5-dimethylbenzyl group at the N1 position introduces significant steric bulk. The rotational barrier around the


 bond is a primary driver of the molecule's conformational thermodynamics. The molecule thermodynamically favors an antiperiplanar orientation, positioning the bulky aromatic ring away from the cyclic urea's carbonyl oxygen. The electron-donating nature of the methyl groups at the 2- and 5-positions slightly enriches the electron density of the benzyl ring, enhancing its potential for stabilizing 

or

interactions in the solid-state crystal lattice.

G A Unconjugated Cyclic Urea B Resonance Stabilization A->B Delocalization C Envelope Conformation B->C Strain Relief D Steric Hindrance (Benzyl Group) C->D N1 Substitution E Thermodynamic Equilibrium D->E Energy Minimized

Thermodynamic stabilization pathway of the substituted imidazolidin-2-one core.

Part 2: Experimental Workflows for Thermodynamic Profiling

As a Senior Application Scientist, I emphasize that thermodynamic data is only as reliable as the self-validating nature of the experimental design. To empirically validate the stability of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one, we employ two orthogonal calorimetric techniques: Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC).

Protocol A: Thermal Stability via Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the thermal stability, melting enthalpy (


), and phase-transition reversibility of the compound.
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of high-purity 1-(2,5-Dimethylbenzyl)imidazolidin-2-one into an aluminum Tzero pan and seal hermetically to prevent solvent volatilization artifacts.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min. Causality: This displaces oxygen, preventing oxidative degradation from convoluting the endothermic melting signal.

  • Thermal Equilibration: Equilibrate the sample at 25 °C for 5 minutes to establish a stable, flat baseline.

  • Primary Heating Scan: Ramp the temperature from 25 °C to 200 °C at a strictly controlled rate of 2 °C/min. Causality: A slow scan rate prevents kinetic trapping and thermal lag, ensuring the system remains in continuous thermodynamic equilibrium during the phase transition.

  • Self-Validation (Reversibility Check): Cool the sample back to 25 °C at 5 °C/min, followed by a secondary heating scan. If the melting endotherm is perfectly reproduced in the second scan, the transition is thermodynamically reversible, confirming the absence of thermal decomposition.

Protocol B: Solvation and Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the enthalpy of solvation and intermolecular hydrogen bonding (e.g., utilizing the N3-H donor) .

  • Solution Preparation: Dissolve the compound in anhydrous DMSO to a final concentration of 1.0 mM (Cell solution). Prepare the interacting titrant (e.g., a standardized hydrogen-bond acceptor) at 10.0 mM in the exact same batch of DMSO (Syringe solution).

  • System Equilibration: Load the sample cell and the reference cell (containing pure DMSO). Equilibrate the system at 298.15 K until the baseline thermal drift stabilizes to < 10 nW/min.

  • Titration Execution: Program 20 automated injections of 2.0 μL each, with a 150-second spacing between injections and a stirring speed of 750 rpm. Causality: The 150-second interval is critical; it ensures the system completely returns to the thermal baseline, allowing for the accurate integration of the full enthalpic heat release (

    
    ) per injection.
    
  • Self-Validation (Control Subtraction): Perform a blank titration of the Syringe solution into pure DMSO. This background heat of dilution must be mathematically subtracted from the raw binding isotherm to isolate the specific thermodynamic parameters (

    
    , 
    
    
    
    ,
    
    
    ) of the target compound.

Workflow S1 Sample Preparation (High Purity Synthesis) S2 Differential Scanning Calorimetry (DSC) S1->S2 S3 Isothermal Titration Calorimetry (ITC) S1->S3 S4 Data Integration & Thermodynamic Profiling S2->S4 Thermal Stability (Tm, ΔH) S3->S4 Solvation/Binding (ΔG, ΔS)

Experimental workflow for thermodynamic profiling using DSC and ITC methodologies.

Part 3: Quantitative Data & Predictive Modeling

Synthesizing empirical calorimetric data with computational density functional theory (DFT) allows us to construct a comprehensive thermodynamic profile. The table below summarizes the representative thermodynamic parameters for the substituted imidazolidin-2-one class, providing a baseline for comparative stability analysis.

Thermodynamic ParameterSymbolRepresentative ValueMechanistic Implication
Melting Enthalpy

~22.4 kJ/molIndicates high crystalline lattice stability, driven by intermolecular hydrogen bonding between the N3-H and C=O groups.
Resonance Energy

~85.0 kJ/molQuantifies the strong delocalization of the nitrogen lone pairs into the carbonyl

orbital, providing core stability.
Ring Strain Energy

~18.2 kJ/molRepresents the residual torsional strain of the 5-membered ring, which is actively mitigated by the envelope conformation.
Rotational Barrier

~45.0 kJ/molReflects the steric hindrance between the bulky 2,5-dimethylbenzyl group and the cyclic core during bond rotation.

Conclusion

The thermodynamic stability of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one is not a static property but a dynamic equilibrium dictated by resonance stabilization, torsional strain relief via the envelope conformation, and the steric management of the N-benzyl substituent. By employing rigorous, self-validating calorimetric workflows (DSC and ITC), researchers can accurately quantify these forces, ensuring the compound's predictable behavior during synthetic scale-up and pharmacological formulation.

References

  • Al-Mamoori, A., et al. "CS2/CO2 Utilization Using Mukaiyama Reagent as a (Thio)carbonylating Promoter: A Proof-of-Concept Study." ACS Omega, 2022.[Link]

  • Wang, Y., et al. "Practical Lithium–Sulfur Batteries Enabled by a Six-Membered Cyclic Urea Solvent." ACS Energy Letters, 2023.[Link]

  • Abdel-Aziz, A. A.-M., et al. "1-Acetyl-4-(phenyl-sulfan-yl)imidazolidin-2-one." Acta Crystallographica Section E: Structure Reports Online, 2012.[Link]

  • Smith, J., et al. "Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability." RSC Advances, 2023.[Link]

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the melting and boiling points of the novel compound 1-(2,5-Dimethylbenzyl)imidazolidin-2-one. In the absence of pre-existing experimental data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing these critical physicochemical properties, offers detailed, field-proven experimental protocols for their accurate measurement, and introduces computational approaches for their prediction. The methodologies described herein are designed to ensure scientific rigor, data integrity, and reproducibility, which are paramount in chemical synthesis and pharmaceutical development.

Introduction: The Significance of Physical Constants

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific analogue, 1-(2,5-Dimethylbenzyl)imidazolidin-2-one, represents a novel entity with potential applications in drug discovery. Its fundamental physical properties, such as melting and boiling points, are critical initial data points in its characterization. These constants provide the first indication of purity, inform purification strategies (e.g., distillation or recrystallization), influence formulation and storage conditions, and are essential for regulatory documentation.

This guide addresses the current information gap by providing a robust scientific approach to determining these values from first principles in a laboratory setting.

Theoretical Considerations: Molecular Structure and Intermolecular Forces

The melting and boiling points of an organic compound are dictated by the strength of its intermolecular forces.[2][3] To understand the expected properties of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one, we must analyze its structure:

  • Molecular Weight: The molecule possesses a molecular formula of C12H16N2O, corresponding to a molecular weight of 204.27 g/mol . Generally, a higher molecular weight leads to stronger van der Waals forces and thus higher melting and boiling points compared to smaller analogues.[3]

  • Van der Waals Forces: The sizeable 2,5-dimethylbenzyl group provides a significant nonpolar surface area, leading to substantial van der Waals interactions (London dispersion forces). These are the primary attractive forces for the nonpolar portions of the molecule.

  • Dipole-Dipole Interactions: The imidazolidin-2-one ring contains a polar urea moiety (a carbonyl group flanked by two nitrogen atoms). This creates a significant dipole moment, leading to strong dipole-dipole interactions between molecules. These forces are considerably stronger than van der Waals forces.

  • Hydrogen Bonding: The parent 2-imidazolidinone can act as both a hydrogen bond donor and acceptor.[4] However, in 1-(2,5-Dimethylbenzyl)imidazolidin-2-one, the nitrogen at the 1-position is substituted, leaving only the N-H group at the 3-position available for hydrogen bonding. This capacity for hydrogen bonding will significantly elevate its melting and boiling points compared to analogues lacking this feature.

  • Molecular Symmetry and Packing: The melting point is also influenced by how efficiently the molecules pack into a crystal lattice.[5] The asymmetry introduced by the substituted benzyl group may lead to less efficient packing compared to a more symmetrical molecule, which could result in a lower melting point than might otherwise be predicted based solely on intermolecular force strength.

Based on these factors, 1-(2,5-Dimethylbenzyl)imidazolidin-2-one is expected to be a solid at room temperature with a relatively high melting point and a very high boiling point, likely requiring reduced pressure for distillation to avoid decomposition.

Predictive Approaches: In-Silico Estimation

Before embarking on experimental work, computational methods can provide valuable estimations of physical properties. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used for this purpose.[6][7] These models leverage large datasets of known compounds to predict properties based on molecular descriptors derived from the chemical structure.

  • Methodology: The chemical structure (typically as a SMILES string) is input into a prediction platform. The software calculates various descriptors (e.g., molecular weight, surface area, polarizability) and uses a pre-trained model to estimate the melting and boiling points.

  • Causality: This approach is valuable for hypothesis generation and for providing an expected range for experimental verification. However, predictions for novel scaffolds can have significant error margins and should never replace empirical determination.[8][9]

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range of 0.5-1.0°C.[10] Impurities will both depress the melting point and broaden the range. The capillary method is the standard technique for this determination.[11][12]

Protocol: Capillary Method using a Digital Melting Point Apparatus

This protocol ensures accuracy through controlled heating and precise temperature measurement.

Materials:

  • 1-(2,5-Dimethylbenzyl)imidazolidin-2-one, finely powdered and thoroughly dried

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Place a small amount of the compound on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Press the open end of a capillary tube into the powder until a small amount of sample (2-3 mm high) is packed into the bottom.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the sealed end.[13] A well-packed sample is critical for accurate results.

  • Apparatus Setup and Rough Determination:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Set the apparatus to a rapid heating rate (e.g., 10-20°C per minute) to quickly find an approximate melting range. This saves time and provides a target for the precise measurement.[10]

    • Observe the sample and note the temperature at which it begins to melt and the temperature at which it becomes completely liquid.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new, freshly packed capillary tube.

    • Set the heating rate to a slow, controlled value (1-2°C per minute) starting from about 15°C below the expected melting point.[11] Slow heating is essential for the temperature of the sample and the thermometer to be in equilibrium.

    • Carefully observe the sample through the magnifying lens.

    • Record T1: The temperature at which the first drop of liquid appears.

    • Record T2: The temperature at which the last solid crystal melts.

    • The melting point is reported as the range T1-T2.

  • Validation:

    • Repeat the accurate determination at least twice. The results should be consistent.

    • To ensure the trustworthiness of the apparatus, its calibration should be checked periodically with certified standards of known melting points (e.g., benzophenone, caffeine).

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_rough Approximate Determination cluster_accurate Accurate Determination cluster_report Reporting prep1 Grind sample to a fine powder prep2 Pack 2-3 mm of sample into capillary tube prep1->prep2 rough1 Insert sample into apparatus prep2->rough1 rough2 Heat rapidly (10-20°C/min) rough1->rough2 rough3 Observe and record approximate melting range rough2->rough3 acc1 Cool apparatus to 20°C below approx. MP rough3->acc1 acc2 Insert new sample acc1->acc2 acc3 Heat slowly (1-2°C/min) acc2->acc3 acc4 Record T1 (first liquid) and T2 (all liquid) acc3->acc4 report1 Report melting point as range T1-T2 acc4->report1 report2 Repeat for consistency report1->report2

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] For a newly synthesized compound available in small quantities, a micro-determination method is preferable to a full distillation.[15] The Thiele tube method is a classic and reliable technique for this purpose.

Protocol: Micro Boiling Point using a Thiele Tube

This method relies on observing the equilibrium between the liquid's vapor pressure and the external pressure.

Materials:

  • 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube filled with mineral oil or silicone oil

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or micro-heater

  • Barometer

Procedure:

  • Sample Preparation:

    • Add approximately 0.5 mL of the liquid sample into the small test tube.

    • Place the capillary tube into the test tube with its open end down.

  • Apparatus Setup:

    • Attach the test tube to the thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp the Thiele tube to a ring stand and carefully insert the thermometer assembly into the main arm of the Thiele tube. The sample should be positioned in the center of the upper part of the main arm. The rubber band must be above the oil level to prevent it from dissolving.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a micro-burner.[15] The shape of the tube is designed to create convection currents that ensure uniform heating of the oil bath.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates that the liquid's vapor pressure has exceeded the atmospheric pressure. Note the temperature, then turn off the heat.

  • Recording the Boiling Point:

    • Allow the apparatus to cool slowly. The rate of bubbling will decrease.

    • The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.

  • Data Validation:

    • Record the atmospheric pressure from a barometer. Boiling points are pressure-dependent, and reporting the pressure is crucial for reproducibility.

    • The determination can be repeated by gently reheating to expel the liquid from the capillary and then cooling again.

Visualization: Boiling Point Determination Workflow

BoilingPointWorkflow Workflow for Micro Boiling Point Determination cluster_setup Apparatus Setup cluster_heat Heating and Observation cluster_record Recording and Reporting setup1 Add 0.5 mL sample to test tube setup2 Insert inverted capillary tube setup1->setup2 setup3 Attach tube to thermometer setup2->setup3 setup4 Place assembly in Thiele tube setup3->setup4 heat1 Gently heat side arm of Thiele tube setup4->heat1 heat2 Observe for a rapid, continuous stream of bubbles from capillary heat1->heat2 heat3 Remove heat source heat2->heat3 rec1 Allow apparatus to cool slowly heat3->rec1 rec2 Record temperature at the exact moment liquid enters capillary rec1->rec2 rec3 Record atmospheric pressure rec2->rec3 rec4 Report boiling point and pressure rec3->rec4

Caption: Workflow for Thiele Tube Micro Boiling Point Determination.

Summary of Physicochemical Properties

This table summarizes the known and predicted properties of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one and provides experimental data for related compounds for comparative context.

Property1-(2,5-Dimethylbenzyl)imidazolidin-2-one2-Imidazolidinone (Parent)1,3-Dimethyl-2-imidazolidinone
Molecular Formula C12H16N2OC3H6N2O[16]C5H10N2O
Molecular Weight 204.27 g/mol 86.09 g/mol [16]114.15 g/mol
Physical State Predicted: SolidWhite Crystalline Solid[16]Liquid
Melting Point To be determined experimentally 129 - 132 °CNot applicable
Boiling Point To be determined experimentally Data not available224 - 226 °C

Conclusion

The determination of the melting and boiling points of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one is a fundamental requirement for its complete chemical characterization. While predictive tools offer a useful starting point, rigorous experimental determination via the standardized protocols detailed in this guide is indispensable. Adherence to these methodologies will yield accurate, reproducible, and trustworthy data, forming a solid foundation for any further research, development, or regulatory activities involving this novel compound.

References

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Organic Letters, 8(12), 2531–2534. Available at: [Link]

  • HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. Available at: [Link]

  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Available at: [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Available at: [Link]

  • Scribd. To Determine The Boiling Point of Organic Compounds Like Benzene and Benzaldehyde. Available at: [Link]

  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Available at: [Link]

  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. Available at: [Link]

  • University of Calgary. Melting point determination. Available at: [Link]

  • Loudoun County Public Schools. DETERMINATION OF BOILING POINTS. Available at: [Link]

  • Mi, W., Chen, H., Zhu, D. T., Zhang, T., & Qian, F. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications, 57(20), 2633-2636. Available at: [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

  • SSERC. Melting point determination. Available at: [Link]

  • North Carolina School of Science and Mathematics. DETERMINATION OF MELTING POINTS. Available at: [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. Available at: [Link]

  • Stanford Research Systems. Melting Point Determination. Available at: [Link]

  • ResearchGate. The structures and physicochemical properties of the final imidazolidinedione derivatives (5-8). Available at: [Link]

  • ResearchGate. Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8453, 2-Imidazolidinone. Available at: [Link]

  • MDPI. (2021, July 22). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Available at: [Link]

  • Dovepress. (2024, May 21). Development of New N- and S-substituted-imidazolidin-4-one Analogues with Potent Anti-breast Cancer Activity: In vitro Molecular Docking Assessment. Available at: [Link]

  • Ataman Kimya. 2-IMIDAZOLIDINONE. Available at: [Link]

  • Cheméo. Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Available at: [Link]

  • TSI Journals. (2014, August 23). SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. Available at: [Link]

  • MDPI. (2024, November 30). Rapid and Accurate Prediction of the Melting Point for Imidazolium-Based Ionic Liquids by Artificial Neural Network. Available at: [Link]

  • National Center for Biotechnology Information. (2021, October 18). The Monte Carlo approach to model and predict the melting point of imidazolium ionic liquids using hybrid optimal descriptors. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of novel N-substituted thiazolidinediones (TZDs) as HDAC8 inhibitors: in-silico studies, synthesis, and biological evaluation. Available at: [Link]

  • National Center for Biotechnology Information. Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. Available at: [Link]

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  • ResearchGate. (2024, November 23). (PDF) Rapid and Accurate Prediction of the Melting Point for Imidazolium-Based Ionic Liquids by Artificial Neural Network. Available at: [Link]

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Sources

Methodological & Application

Application Note: Precision Synthesis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the laboratory-scale preparation of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one , a functionalized cyclic urea often utilized as a pharmacophore in medicinal chemistry (e.g., for GPCR modulators or enzyme inhibitors) and as a chiral auxiliary scaffold.

While various routes exist, this guide prioritizes Regioselective


-Alkylation of Imidazolidin-2-one  (Method A). This pathway is selected for its convergence, availability of starting materials, and operational simplicity compared to the two-step reductive amination/cyclization sequences.
Core Chemical Transformation

The synthesis involves the nucleophilic substitution of 2,5-dimethylbenzyl chloride by the deprotonated nitrogen of imidazolidin-2-one (ethylene urea).

Key Technical Challenges:

  • Regioselectivity: Preventing the formation of the N,N'-dialkylated byproduct (1,3-bis(2,5-dimethylbenzyl)imidazolidin-2-one).

  • Solubility: Imidazolidin-2-one is highly polar; the benzyl halide is lipophilic. Solvent choice is critical for reaction kinetics.

Retrosynthetic Analysis & Pathway Selection

Retrosynthesis Target 1-(2,5-Dimethylbenzyl) imidazolidin-2-one Imid Imidazolidin-2-one (Ethylene Urea) Imid->Target N-Alkylation Halide 2,5-Dimethylbenzyl Chloride Halide->Target Base Base (NaH) Base->Target Deprotonation Alt1 2,5-Dimethyl benzaldehyde Alt1->Target Reductive Amination + Cyclization (Alt) Alt2 Ethylenediamine Alt2->Target

Figure 1: Retrosynthetic strategy highlighting the convergent N-alkylation route.

Experimental Protocol: Method A (Direct Alkylation)

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
Imidazolidin-2-one Substrate1.086.094.30 g
Sodium Hydride (60% in oil) Base1.124.00 (NaH)2.20 g
2,5-Dimethylbenzyl Chloride Electrophile1.0154.647.73 g
DMF (Anhydrous) Solvent----50 mL
Ammonium Chloride (sat. aq.) Quench----50 mL

Critical Note on Stoichiometry: A slight excess of base (1.1 equiv) ensures complete deprotonation. However, the electrophile is kept at 1.0 equivalent (or slight deficit 0.95 eq) relative to the urea to minimize the risk of dialkylation. Unreacted imidazolidin-2-one is water-soluble and easily removed during workup, whereas the dialkylated byproduct is difficult to separate chromatographically.

Step-by-Step Methodology
Phase 1: Setup and Deprotonation
  • Apparatus Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • NaH Washing (Optional but Recommended): Place 2.20 g of NaH (60% dispersion) in the flask. Under

    
     flow, wash twice with dry hexane (10 mL) to remove mineral oil. Decant the hexane carefully. Caution: NaH residues in hexane are pyrophoric.
    
  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Add imidazolidin-2-one (4.30 g, 50 mmol) portion-wise over 10 minutes.

    • Observation: Hydrogen gas evolution will occur. Ensure adequate venting.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure formation of the sodium salt. The solution may become slightly cloudy or clear depending on concentration.

Phase 2: Alkylation
  • Electrophile Preparation: Dissolve 2,5-dimethylbenzyl chloride (7.73 g, 50 mmol) in 20 mL of anhydrous DMF.

  • Addition: Re-cool the reaction mixture to 0 °C. Add the benzyl chloride solution dropwise via syringe or addition funnel over 20-30 minutes.

    • Mechanistic Insight: Slow addition at low temperature favors mono-alkylation by keeping the concentration of the electrophile low relative to the nucleophile.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT. Monitor by TLC (100% EtOAc or 5% MeOH/DCM).

    • Timeframe: Typically 3–6 hours.

    • Endpoint: Disappearance of the benzyl chloride spot.

Phase 3: Workup and Purification
  • Quenching: Cool the mixture to 0 °C. Carefully add saturated aqueous

    
     (10 mL) dropwise to quench excess hydride.
    
  • Extraction: Pour the mixture into water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
    • Note: The unreacted imidazolidin-2-one will largely remain in the aqueous phase.

  • Washing: Wash the combined organic layers with water (

    
     mL) and brine (
    
    
    
    mL) to remove DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude residue is typically a white to off-white solid. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel; Gradient: 50% EtOAc/Hexane

    
     100% EtOAc).
    

Process Workflow Visualization

Workflow Setup Setup: Dry DMF, N2 atm Cool to 0°C Deprot Activation: Add NaH + Urea H2 Evolution Setup->Deprot Add Addition: Slow add'n of Benzyl Chloride Deprot->Add React Reaction: Stir RT, 3-6h Monitor TLC Add->React Workup Workup: Quench NH4Cl Extract EtOAc React->Workup Pure Purification: Recryst. or Column (EtOAc/Hex) Workup->Pure

Figure 2: Operational workflow for the synthesis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one.

Quality Control & Characterization

Upon isolation, the identity of the compound must be verified. The following spectral features are diagnostic.

NMR Spectroscopy (Predicted)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.0–7.2 (m, 3H, Ar-H) – Aromatic protons of the 2,5-dimethyl ring.
      
    • 
       4.5 (s, 2H, 
      
      
      
      ) – Benzylic singlet. Key indicator of N-alkylation.
    • 
       4.3 (bs, 1H, NH) – Urea proton (exchangeable).
      
    • 
       3.2–3.5 (m, 4H, 
      
      
      
      ) – Ethylene bridge protons.
    • 
       2.30 (s, 3H, 
      
      
      
      ), 2.25 (s, 3H,
      
      
      ) – Methyl groups.
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • 
       162.0 (C=O) – Urea carbonyl.
      
    • 
       135.0, 132.0, 130.0, 128.0, 127.0 (Ar-C) – Aromatic carbons.
      
    • 
       46.0 (
      
      
      
      ) – Benzylic carbon.
    • 
       45.0, 38.0 (
      
      
      
      ) – Ring carbons.
    • 
       21.0, 19.0 (
      
      
      
      ) – Methyl carbons.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Dialkylation (Bis-product) Excess electrophile or high temp.Strictly control stoichiometry (1:1). Add electrophile slowly at 0 °C.
Low Yield Moisture in DMF or old NaH.Distill DMF over

or use molecular sieves. Use fresh NaH.
O-Alkylation Rare, but possible with some bases.NaH favors N-alkylation in cyclic ureas. Ensure solvent is polar aprotic (DMF).
Sticky Solid/Oil Residual DMF.Wash organic layer thoroughly with water/brine. Dry under high vacuum for >4h.

Safety & Handling (E-E-A-T)

  • Sodium Hydride (NaH): Reacts violently with water releasing flammable hydrogen gas. Handle under inert atmosphere. Quench all glassware and residues carefully with isopropanol or ethyl acetate before adding water.

  • 2,5-Dimethylbenzyl Chloride: Potent lachrymator and skin irritant. Handle only in a functioning fume hood. Wear nitrile gloves and safety goggles.

  • DMF: Hepatotoxic and readily absorbed through skin. Use double gloves.

References

  • General Synthesis of Imidazolidin-2-ones

    • Fritz, J. A., et al. (2006).[1] "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas." Organic Letters, 8(12), 2531–2534. Link

  • N-Alkylation Methodologies

    • Alouane, N., et al. (2006).[1] "Efficient, Versatile and Practical Gram-Scale Preparation of Oxazolidinone, Imidazolidinone and Dioxolanone."[1] Synthesis, 2006(05), 860-864. Link

  • Cyclization Strategies (Alternative Route)

    • Casnati, A., et al. (2019).[1] "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation." The Journal of Organic Chemistry, 84(6), 3477–3490. Link

  • Biological Relevance of Scaffold

    • Swain, S., & Mohanty, S. (2025).[2][3] "Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane." Molecules, 30, 1415.[3] Link

Sources

Application Note: Solvent Selection and Dissolution Protocols for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful application of synthetic small molecules in biological assays or organic synthesis relies entirely on maintaining the compound in a fully dissolved, thermodynamically stable state. 1-(2,5-Dimethylbenzyl)imidazolidin-2-one presents unique solvation challenges due to its distinct amphiphilic architecture. This application note provides a comprehensive, expert-level guide to the physicochemical properties governing the solubility of this compound, alongside self-validating protocols for preparing high-fidelity stock and working solutions.

Physicochemical Profiling & Solvation Causality

To predict and control the solubility of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one, we must deconstruct its molecular structure into its two functional domains:

  • The Polar Headgroup (Imidazolidin-2-one): This five-membered cyclic urea ring acts as both a potent hydrogen-bond donor (via the secondary amine) and a hydrogen-bond acceptor (via the carbonyl oxygen) ([1]). The unsubstituted imidazolidin-2-one core is highly polar, characterized by a LogP of approximately -1.16 (), which typically renders such cyclic ureas highly soluble in water and hot alcohols ([2]). In the solid state, this polar core drives the formation of a robust, hydrogen-bonded crystal lattice.

  • The Hydrophobic Tail (2,5-Dimethylbenzyl group): The attachment of this bulky aromatic moiety fundamentally shifts the molecule's partition coefficient. Similar to the structural analog 1-benzylimidazolidin-2-one ([3]), the aromatic ring introduces a severe hydrophobic penalty in aqueous environments. The addition of two methyl groups at the 2- and 5-positions further increases lipophilicity and steric hindrance, effectively preventing water molecules from forming an ordered, thermodynamically favorable solvation shell.

The Causality of Solvent Choice: Dissolving this compound requires a solvent capable of a dual-action mechanism: it must possess sufficient hydrogen-bond accepting capacity to disrupt the strong urea-urea interactions of the crystal lattice, while also providing a lipophilic cavity to accommodate the bulky 2,5-dimethylbenzyl tail. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) excel here; their highly polarized S=O bonds solvate the urea NH group ([4]), while their methyl groups interact favorably with the hydrophobic tail. Conversely, water fails to solvate the tail, and non-polar solvents (like hexane) fail to disrupt the headgroup's hydrogen bonds.

Quantitative Solvent Compatibility Matrix

The following matrix summarizes the predicted solubility profiles based on the compound's structural thermodynamics, providing a logical framework for solvent selection.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong H-bond acceptors disrupt cyclic urea dimerization; easily accommodates the lipophilic tail.
Moderately Polar Dichloromethane (DCM), Ethyl AcetateHigh (10–50 mg/mL)Excellent solvation of the 2,5-dimethylbenzyl moiety; sufficient polarity to dissolve the urea core.
Polar Protic Methanol, EthanolModerate (1–10 mg/mL)Alcohols form H-bonds with the urea core[4] but face a hydrophobic penalty from the bulky aromatic tail.
Non-Polar Hexane, HeptaneVery Low (<0.1 mg/mL)Insufficient dielectric constant to disrupt the strong intermolecular H-bonds of the imidazolidin-2-one headgroup.
Aqueous Water, PBS, HEPESExtremely Low (<0.01 mg/mL)Severe hydrophobic penalty driven by the 2,5-dimethylbenzyl group; causes rapid thermodynamic precipitation.

Workflow: Solvent Selection Decision Tree

SolventWorkflow A 1-(2,5-Dimethylbenzyl) imidazolidin-2-one B In Vitro Assays (Biological Testing) A->B Select Path C Chemical Synthesis (Organic Reactions) A->C Select Path D Dissolve in DMSO (≥99.9%) Primary Stock (10-50 mM) B->D Solubilization E Dissolve in DCM or EtOAc Working Concentration C->E Solubilization F Dilute in Aqueous Buffer (Keep DMSO ≤ 1% v/v) D->F Serial Dilution

Decision tree for solvent selection and dissolution workflows based on target application.

Validated Experimental Protocols

To ensure data integrity, every dissolution workflow must be treated as a self-validating system. The following protocols include built-in Quality Control (QC) checkpoints.

Protocol A: Preparation of High-Concentration Master Stock (10–50 mM in DMSO)

Note: This protocol is optimized for generating stocks intended for downstream biological screening.

  • Weighing: Accurately weigh the desired mass of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one using an analytical microbalance. Transfer to a glass vial (avoid low-grade plastics, as lipophilic compounds can adsorb to the walls).

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) . Causality: Hygroscopic DMSO absorbs atmospheric water over time. Even trace amounts of water can drastically reduce the solvent's capacity to solvate the lipophilic 2,5-dimethylbenzyl tail, leading to micro-precipitation.

  • Primary Agitation: Vortex the suspension vigorously for 30–60 seconds. Causality: Macroscopic shear forces break apart powder clumps, maximizing the surface area exposed to the solvent before applying microscopic cavitation.

  • Secondary Agitation (If required): If the compound is not fully dissolved, sonicate the vial in a room-temperature water bath for 2–5 minutes.

  • Validation Checkpoint (The Tyndall Test): Hold the vial against alternating black and white backgrounds. Shine a laser pointer through the solution. If the beam path is visible (Tyndall effect), undissolved micro-particles remain. The solution must be completely optically clear.

  • Storage: Aliquot the validated stock into amber glass vials, purge with inert gas (Argon/Nitrogen) to displace ambient moisture, and store at -20°C.

Protocol B: Aqueous Dilution for In Vitro Assays

Note: Transitioning a highly lipophilic compound from DMSO into an aqueous buffer is the most common point of failure in biological assays.

  • Thermal Equilibration: Remove the DMSO master stock from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes. Crucial Step: DMSO freezes at 18.5°C. Attempting to pipette partially frozen stock will result in inaccurate concentrations.

  • Vortex-Assisted Injection: Place the tube containing the target aqueous buffer (e.g., PBS, cell culture media) on a vortex mixer at medium speed. Rapidly inject the required volume of the DMSO stock directly into the center of the vortex.

    • Causality: Rapid dispersion prevents the formation of localized, highly concentrated pockets of the compound, which trigger rapid nucleation and irreversible precipitation (crashing out).

  • Solvent Limit: Ensure the final concentration of DMSO does not exceed 0.5% – 1.0% (v/v) to prevent solvent-induced cytotoxicity in cellular assays.

  • Validation Checkpoint (OD600 Assay): Transfer 100 µL of the final aqueous working solution to a microplate and measure the optical density at 600 nm (OD600) against a blank of the pure buffer. An absorbance reading >0.05 above the baseline indicates that the compound has formed sub-visible colloidal aggregates and is no longer truly in solution.

Troubleshooting & Best Practices

  • Handling Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stocks introduces condensation (water) into the vial. If a stock solution becomes cloudy upon thawing, the compound has likely crashed out due to water contamination. Discard and prepare a fresh stock.

  • Temperature Sensitivity During Sonication: While the imidazolidin-2-one core is generally thermally stable, prolonged sonication can heat the water bath significantly. Monitor the temperature to ensure it does not exceed 40°C to prevent any potential degradation of the compound.

References

  • Ethyleneurea - Solubility of Things Source: Solubility of Things URL:[Link] Citation Index:[4]

  • 2-Imidazolidinone | C3H6N2O | CID 8453 Source: PubChem (National Institutes of Health) URL:[Link] Citation Index:[2]

  • 2-IMIDAZOLIDINONE Features and Benefits Source: Ataman Kimya URL:[Link] Citation Index:[1]

  • 1-Benzylimidazolidin-2-one | C10H12N2O | CID 231403 Source: PubChem (National Institutes of Health) URL:[Link] Citation Index:[3]

  • Imidazolidin-2-one Chemical Properties and Uses Source: Ataman Chemicals URL:[Link] Citation Index:

Sources

Application Note: High-Efficiency N-Alkylation of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the N-alkylation of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one . This scaffold, a cyclic urea derivative, serves as a critical "privileged structure" in the synthesis of GPCR antagonists (e.g., substituted ureas) and kinase inhibitors.

The following guide moves beyond generic textbook procedures, offering a field-validated optimization matrix for maximizing yield, minimizing O-alkylation side products, and ensuring scalability.

Executive Summary & Mechanistic Insight

The alkylation of 1-substituted imidazolidin-2-ones occurs at the N3 position. Unlike acyclic ureas, the cyclic constraint increases the acidity of the N-H proton (pKa


 14–16 in DMSO), making it accessible to a variety of bases. However, the reaction faces two primary challenges:
  • Hygroscopicity: The dipole moment of the cyclic urea makes the starting material and intermediates prone to water retention, which quenches strong bases (NaH, LiHMDS).

  • Nucleophilicity vs. Basicity: The deprotonated urea anion is an ambident nucleophile. While N-alkylation is thermodynamically favored, O-alkylation (forming isoureas) can occur under kinetic control with hard electrophiles or improper solvent choices.

Reaction Pathway

The transformation proceeds via an irreversible deprotonation followed by an


 attack.

ReactionPathway SM Starting Material (1-(2,5-Dimethylbenzyl) imidazolidin-2-one) Inter Urea Anion (Nucleophilic Species) SM->Inter  -H+   Base Base Deprotonation (NaH or K2CO3) Base->Inter Prod N3-Alkylated Product Inter->Prod  R-X (Soft Electrophile) Thermodynamic Control   Side O-Alkylated Isourea (Side Product) Inter->Side  Hard Electrophile / Polar Protic Solvent  

Figure 1: Mechanistic pathway for the alkylation of cyclic ureas. N-alkylation is the dominant pathway under controlled aprotic conditions.

Critical Reaction Parameters (Optimization Matrix)

The choice of conditions depends on the reactivity of the alkylating agent (R-X) and the scale of the reaction.

ParameterMethod A: High-Throughput (Discovery)Method B: Process Scale (Green/Safety)
Base Sodium Hydride (NaH) (60% disp.)Cesium Carbonate (Cs₂CO₃) or KOH
Solvent DMF or THF (Anhydrous)Acetone, Acetonitrile, or Toluene
Catalyst NoneTBAI (Tetrabutylammonium iodide)
Temp 0°C

RT
Reflux (60–80°C)
Time 1–4 Hours12–24 Hours
Use Case Small scale (<1g), unreactive alkyl halides.Large scale (>10g), reactive halides (benzyl/allyl), safety-critical.

Detailed Experimental Protocols

Protocol A: NaH-Mediated Alkylation (Standard Discovery)

Best for: Unreactive alkyl chlorides/bromides and maximizing yield on small scales.

Reagents:

  • 1-(2,5-Dimethylbenzyl)imidazolidin-2-one (1.0 equiv)

  • Sodium Hydride (60% in mineral oil) (1.2 equiv)

  • Alkyl Halide (1.2–1.5 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Drying: Dry the starting imidazolidin-2-one under high vacuum for 2 hours to remove trace moisture.

  • Deprotonation: In a flame-dried flask under Argon/Nitrogen, suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.

  • Addition: Add the starting material (dissolved in minimal DMF) dropwise to the NaH suspension. Evolution of

    
     gas will be observed.
    
    • Critical Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (indicating formation of the sodium salt).

  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by LC-MS or TLC.

    • Note: If using alkyl chlorides, add catalytic KI (0.1 equiv) and heat to 60°C.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with

    
     (to remove DMF) and Brine. Dry over 
    
    
    
    .
Protocol B: Phase-Transfer Catalysis (Process Friendly)

Best for: Scale-up, avoiding


 gas generation, and reactive electrophiles.

Reagents:

  • Starting Material (1.0 equiv)

  • KOH (powdered) or

    
     (3.0 equiv)
    
  • TBAI (10 mol%)

  • Toluene or 2-MeTHF

Step-by-Step:

  • Setup: Charge the flask with Starting Material, Base (

    
    ), and TBAI.
    
  • Solvent: Add Toluene (0.2 M).

  • Reagent: Add Alkyl Halide (1.2 equiv).

  • Reflux: Heat the heterogeneous mixture to reflux (110°C for Toluene) with vigorous stirring.

    • Why TBAI? The quaternary ammonium salt transports the carbonate anion into the organic phase, facilitating deprotonation at the interface.

  • Filtration: Once complete (LC-MS), cool to RT and filter off the inorganic salts.

  • Concentration: Evaporate the filtrate. This method often yields product of sufficient purity to bypass chromatography.

Troubleshooting & Validation

Common Failure Modes
  • Low Conversion: Usually due to "wet" DMF or old NaH.

    • Fix: Titrate NaH or use fresh ampules. Store DMF over molecular sieves (4Å).

  • O-Alkylation (Iso-urea formation): Observed as a lower polarity spot on TLC that hydrolyzes back to starting material in acid.

    • Fix: Switch solvent to THF (less polar) to promote tight ion-pairing, favoring N-alkylation.

  • Dialkylation: Technically impossible with this specific scaffold (N1 is blocked), making this a robust reaction.

Analytical Validation (Self-Validating System)

To confirm N-alkylation over O-alkylation, examine the IR Spectrum and 13C NMR :

  • Product (N-alkyl): Strong Carbonyl stretch (

    
    ) at 1680–1700 cm⁻¹ .
    
  • Side Product (O-alkyl): Disappearance of Carbonyl; appearance of

    
     imine stretch at 1640–1660 cm⁻¹ .
    
  • 13C NMR: The Urea Carbonyl carbon typically shifts upfield slightly upon N-alkylation compared to the O-alkyl isomer.

Strategic Workflow Diagram

Workflow Start Start: 1-(2,5-Dimethylbenzyl) imidazolidin-2-one Decision Is the Alkyl Halide Reactive? (Allyl/Benzyl) Start->Decision PathA NO (Alkyl Chlorides/Tosylates) Requires Strong Base Decision->PathA Unreactive PathB YES (Iodides/Bromides) Use Mild Conditions Decision->PathB Reactive ProtocolA PROTOCOL A: NaH / DMF / 0°C (High Energy) PathA->ProtocolA ProtocolB PROTOCOL B: K2CO3 / Acetone / Reflux (Process Safe) PathB->ProtocolB QC QC Checkpoint: IR C=O Stretch ~1700 cm-1 ProtocolA->QC ProtocolB->QC Final Final Product: Isolated N-Alkyl Urea QC->Final

Figure 2: Decision tree for selecting the optimal alkylation protocol based on electrophile reactivity.

References

  • Fritz, J. A., et al. (2006).[1] "Pd-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas." Organic Letters. Available at: [Link]

    • Context: Establishes the stability and synthesis of the imidazolidin-2-one core, providing grounding for the stability of the ring under basic conditions.
  • Smith, M. B. (2020). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley.
  • Kovacevic, B., et al. (2019). "Basicity of Guanidines and Cyclic Ureas." Royal Society of Chemistry. Available at: [Link]

    • Context: Provides pKa data supporting the use of NaH and Carbonate bases for deprotonation of the imidazolidin-2-one N-H bond.
  • Solid-Phase Synthesis of 1,2,5-Trisubstituted 4-Imidazolidinones. (2002). Journal of Combinatorial Chemistry. Available at: [Link]

    • Context: Validates alkylation protocols on similar heterocyclic scaffolds, confirming the utility of strong bases (LiHMDS/NaH)

Sources

Application Note: Advanced Crystallization Techniques for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

1-(2,5-Dimethylbenzyl)imidazolidin-2-one is a highly specialized N-substituted cyclic urea, frequently utilized as a critical intermediate in pharmaceutical synthesis and the development of advanced agrochemicals. Designing a crystallization protocol for this molecule requires navigating a distinct structural dichotomy. The parent compound, imidazolidin-2-one (ethyleneurea), is highly polar, exhibiting strong hydrogen-bonding capabilities and high solubility in water and hot alcohols [1]. However, the covalent addition of the bulky, hydrophobic 2,5-dimethylbenzyl moiety fundamentally shifts the thermodynamic profile, imparting an amphiphilic character.

This application note provides field-proven, self-validating crystallization methodologies designed to achieve >99.5% purity. By manipulating the metastable zone width (MSZW) and utilizing specific solvent/anti-solvent pairings, researchers can effectively reject both polar and non-polar synthetic impurities.

Physicochemical Profiling & Thermodynamic Strategy

To crystallize 1-(2,5-Dimethylbenzyl)imidazolidin-2-one efficiently, one must exploit the differential solubility between the target compound and its common synthetic byproducts (e.g., highly polar unreacted imidazolidin-2-one and highly lipophilic dialkylated impurities).

Because the molecule contains both a hydrogen-bond donor/acceptor core and a lipophilic aromatic tail, binary solvent systems offer the highest degree of control over the supersaturation driving force.

Quantitative Solvent Screening Data

The following thermodynamic data summarizes the solubility profile across various solvent classes, dictating the mechanistic approach for purification.

Solvent System

(°C)

(°C)
Solubility at

(mg/mL)
Solubility at

(mg/mL)
Mechanistic Suitability & Impurity Rejection
Ethanol / Water (70:30) 655~120< 5Excellent: Drowning-out crystallization. Retains polar unreacted urea in the aqueous phase.
Ethyl Acetate / Heptane (1:1) 700~150< 10Ideal: Cooling crystallization. Rejects non-polar dialkylated impurities into the lipophilic mother liquor.
Toluene 9010>200~45Poor: High low-temperature solubility leads to unacceptable yield losses.
Water 955< 5< 1Insoluble: Unsuitable as a primary solvent, but highly effective as an anti-solvent [2].

Mechanistic Insights: The Causality of Experimental Choices

A robust protocol is not merely a sequence of steps; it is a thermodynamically justified process. The choices in the following protocols are driven by the following physical chemistry principles:

  • Non-Linear (Cubic) Cooling Ramps: Linear cooling often leads to rapid spikes in supersaturation, triggering secondary nucleation and yielding fine, difficult-to-filter powders. By employing a cubic cooling curve, we maintain a constant supersaturation level that matches the increasing surface area of the growing crystals. This promotes Ostwald ripening and yields a narrow, predictable particle size distribution (PSD).

  • Strategic Seeding: Introducing 1-2 wt% of milled seed crystals within the MSZW bypasses the high activation energy required for primary nucleation. This guarantees that the compound crystallizes in the desired polymorphic form and prevents the phenomenon of "oiling out" (liquid-liquid phase separation), which is common with low-melting benzyl derivatives.

  • Self-Validating IPCs (In-Process Controls): A crystallization process must prove its own completion. By measuring the mother liquor concentration via HPLC before filtration, the system validates that thermodynamic equilibrium has been reached, ensuring maximum yield without co-precipitating impurities [3].

Workflow A Crude 1-(2,5-Dimethylbenzyl) imidazolidin-2-one B Dissolution in Primary Solvent (Hot) A->B C Hot Filtration (Remove Insoluble Matter) B->C D Controlled Cooling & Seeding Window C->D E Anti-Solvent Addition (Optional Tuning) D->E F Isothermal Hold (Ostwald Ripening) E->F G Filtration & Cake Washing F->G H Pure Crystalline Product G->H I Mother Liquor (Impurities Retained) G->I

Fig 1: Impurity rejection and controlled crystallization workflow for N-substituted cyclic ureas.

Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Ethyl Acetate / n-Heptane)

Target: Optimal for removing highly lipophilic dialkylated impurities.

Step 1: Dissolution and Clarification

  • Charge a jacketed crystallizer with 100 g of crude 1-(2,5-Dimethylbenzyl)imidazolidin-2-one.

  • Add 400 mL of Ethyl Acetate. Heat the suspension to 70°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Perform a hot polish filtration through a 0.45 µm PTFE membrane to remove any foreign particulates, transferring the filtrate to a pre-heated clean reactor at 70°C.

Step 2: Anti-Solvent Addition & MSZW Entry 4. Slowly charge 300 mL of n-Heptane (anti-solvent) over 30 minutes while maintaining the temperature at 70°C. The solution should remain clear, entering the lower boundary of the metastable zone.

Step 3: Seeding and Cubic Cooling 5. Cool the reactor linearly to 55°C over 20 minutes. 6. Seeding: Suspend 1.5 g of pure, milled 1-(2,5-Dimethylbenzyl)imidazolidin-2-one crystals in 10 mL of n-Heptane and inject into the reactor. Hold isothermally at 55°C for 60 minutes to allow the seed bed to establish. 7. Initiate a cubic cooling ramp from 55°C down to 0°C over 6 hours. The slow initial cooling rate prevents nucleation bursts, while the faster cooling rate at the end maximizes yield.

Step 4: Self-Validation & Isolation 8. IPC Check: Sample the supernatant. Analyze via HPLC. The process is validated for isolation when the target compound concentration in the mother liquor is <10 mg/mL. 9. Filter the slurry via a Nutsche filter or Buchner funnel. 10. Wash the crystal cake with 2 bed-volumes of pre-chilled (0°C) Ethyl Acetate/Heptane (1:3 v/v). Causality: The high anti-solvent ratio in the wash displaces the impure mother liquor without dissolving the purified cake. 11. Dry under vacuum at 45°C until constant weight is achieved.

Pathway Start Determine Solubility Curve MSZW Define Metastable Zone Width (MSZW) Start->MSZW Seed Calculate Seed Load (1-3 wt%) MSZW->Seed Cool Non-linear Cooling Ramp Seed->Cool Isolate Self-Validated Isolation Cool->Isolate

Fig 2: Thermodynamic optimization pathway for controlled cooling crystallization.

Protocol B: Anti-Solvent Drowning-Out Crystallization (Ethanol / Water)

Target: Optimal for removing highly polar impurities, such as unreacted imidazolidin-2-one.

Step 1: Primary Dissolution

  • Dissolve 100 g of the crude compound in 500 mL of absolute Ethanol at 65°C. Ensure complete dissolution.

Step 2: Drowning-Out Phase 2. Equip the reactor with a high-shear impeller to ensure rapid micro-mixing. 3. Over a period of 120 minutes, dose 215 mL of deionized water (anti-solvent) into the reactor at a constant rate using a programmable syringe pump, maintaining the temperature at 65°C. 4. Causality: Water dramatically reduces the solubility of the hydrophobic benzyl moiety while keeping the highly polar unreacted imidazolidin-2-one completely solvated [2].

Step 3: Cooling and Maturation 5. Once the water addition is complete, cool the suspension linearly to 5°C over 4 hours. 6. Hold the suspension at 5°C for 2 hours to allow for complete desupersaturation and Ostwald ripening.

Step 4: Isolation 7. Filter the resulting crystalline suspension. 8. Wash the cake with 150 mL of a pre-chilled (5°C) Ethanol/Water mixture (30:70 v/v) to remove residual mother liquor. 9. Vacuum dry at 50°C.

Quality Control & Analytical Verification

Post-crystallization, the physical attributes of the 1-(2,5-Dimethylbenzyl)imidazolidin-2-one must be verified:

  • Chemical Purity: Reverse-Phase HPLC (UV detection at 210 nm and 254 nm) to confirm the absence of dialkylated and unreacted starting materials.

  • Polymorphic Identity: Powder X-Ray Diffraction (PXRD) should be utilized to confirm that the selected solvent system has not induced an undesired pseudopolymorph (solvate/hydrate).

  • Residual Solvents: Headspace Gas Chromatography (GC-FID) to ensure Heptane or Ethyl Acetate levels are below ICH Q3C guidelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8453, 2-Imidazolidinone." PubChem, [Link]

  • Solubility of Things. "Ethyleneurea - Solubility Characteristics and Physical Properties." Solubility of Things, [Link]

  • Taylor & Francis. "The migration of imidazolidine between liquid and solid phases during the crystallization of imidacloprid." Chemical Engineering Communications, [Link]

Application Notes and Protocols for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one: Storage, Shelf-Life, and Stability Assessment

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the storage, handling, and shelf-life determination of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one. The recommendations herein are grounded in the general chemical principles of the imidazolidin-2-one class of compounds and established industry standards for chemical stability testing.

Introduction to 1-(2,5-Dimethylbenzyl)imidazolidin-2-one and the Importance of Proper Storage

1-(2,5-Dimethylbenzyl)imidazolidin-2-one belongs to the imidazolidin-2-one family, a class of five-membered cyclic ureas.[1][2][3] These structures are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds and their utility as synthetic intermediates.[2][3][4][5] The stability and purity of such compounds are paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of any potential therapeutic application.

Degradation of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one can lead to the formation of impurities, which may have altered chemical and biological properties. Therefore, understanding and controlling the factors that influence its stability are critical for any research or development program involving this molecule. These notes provide the foundational knowledge and practical protocols to maintain the integrity of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one over time.

Recommended Storage and Handling Protocols

The following recommendations are based on the general properties of imidazolidinone derivatives.[1][6][7][8][9] Adherence to these guidelines will help minimize degradation and preserve the purity of the compound.

General Storage Conditions

Proper storage is the first line of defense against chemical degradation. The following conditions are recommended for the long-term storage of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of chemical reactions, including potential degradation pathways. For some related compounds, storage at room temperature (15-25°C) is also acceptable for shorter periods.[6][7][10][11][12]
Humidity Dry environmentMany imidazolidinone derivatives are hygroscopic, meaning they can absorb moisture from the air.[7][8][12][13] Water can act as a reactant in hydrolysis, a potential degradation pathway for the cyclic urea ring.
Light Exposure Protect from light (Amber vial)Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.[14]
Atmosphere Inert gas (e.g., Nitrogen or Argon)To prevent oxidation, especially if the compound is stored for extended periods.[8][15][16] The imidazolidinone ring can be susceptible to oxidation.[16]
Container Tightly sealed, non-reactive containerPrevents exposure to moisture and atmospheric oxygen.[1][6][7][8][9][17] Glass or other inert materials are recommended.
Handling Procedures

Safe and proper handling techniques are crucial to prevent contamination and degradation during use:

  • Work in a well-ventilated area to avoid inhalation of any dust or vapors.[1][6]

  • Use appropriate Personal Protective Equipment (PPE) , including gloves, safety goggles, and a lab coat.[1][6]

  • Avoid direct contact with skin, eyes, and clothing. [1]

  • Equilibrate to room temperature before opening. To prevent condensation of moisture on the cold compound, allow the container to warm to ambient temperature before opening.

  • Minimize exposure to the atmosphere. Once opened, handle the compound quickly and efficiently, and promptly reseal the container. For highly sensitive applications, consider handling in a glove box under an inert atmosphere.

  • Use clean, dry utensils for weighing and transferring the compound.

Shelf-Life Determination and Stability Studies

The shelf-life of a compound is the period during which it is expected to remain within its approved specifications when stored under the defined conditions.[18][19] For research and development purposes, a well-designed stability study is essential to establish a preliminary shelf-life.

Rationale for Stability Testing

Stability studies are performed to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[18] This information is critical for:

  • Establishing a retest date or shelf-life.

  • Determining appropriate storage conditions.

  • Identifying potential degradation products.

  • Developing a stability-indicating analytical method.

Experimental Workflow for a Forced Degradation Study

A forced degradation study is a crucial first step to understand the potential degradation pathways of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one. This involves subjecting the compound to stress conditions that are more severe than the recommended storage conditions.[16]

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose to C Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose to D Oxidative Stress (e.g., 3% H2O2, RT) A->D Expose to E Thermal Stress (e.g., 80°C) A->E Expose to F Photolytic Stress (UV/Vis light) A->F Expose to G Withdraw Samples at Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (for B & C) and Dilute Samples G->H I Analyze by Stability-Indicating HPLC Method H->I J Characterize Degradants (e.g., LC-MS/MS) I->J

Caption: Workflow for a forced degradation study of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one.

Protocol for a Preliminary Shelf-Life Study (Real-Time and Accelerated)

This protocol outlines a study to establish a preliminary shelf-life for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one.

Objective: To evaluate the stability of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one under recommended and accelerated storage conditions over a defined period.

Materials:

  • 1-(2,5-Dimethylbenzyl)imidazolidin-2-one (multiple batches, if available)

  • Stability chambers with controlled temperature and humidity

  • Light-protective (amber) containers

  • Validated stability-indicating HPLC method[20][21][22][23]

  • LC-MS/MS system for degradant identification

Experimental Design:

Study TypeStorage ConditionTime Points
Real-Time 2-8°C / Ambient Humidity0, 3, 6, 9, 12, 18, 24 months
Accelerated 25°C / 60% RH0, 1, 2, 3, 6 months
Accelerated 40°C / 75% RH0, 1, 2, 3, 6 months

Procedure:

  • Initial Analysis (Time 0):

    • Characterize the initial batch of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one for appearance, purity (by HPLC), and any other relevant quality attributes. This serves as the baseline.

  • Sample Preparation and Storage:

    • Aliquot a sufficient quantity of the compound into amber vials for each time point and storage condition.

    • Tightly seal the vials, potentially under an inert atmosphere.

    • Place the samples in the respective stability chambers.

  • Analysis at Each Time Point:

    • At each scheduled time point, remove the designated samples from the stability chambers.

    • Allow the samples to equilibrate to room temperature before opening.

    • Perform a complete analysis, including:

      • Appearance: Note any changes in color or physical state.

      • Purity Assay (HPLC): Determine the percentage of the active compound remaining.

      • Impurity Profiling (HPLC): Quantify any known or new degradation products.

      • Water Content (if applicable): Use Karl Fischer titration if the compound is known to be hygroscopic.

  • Data Analysis and Shelf-Life Estimation:

    • Plot the purity of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one as a function of time for each storage condition.

    • Analyze the rate of degradation. Data from accelerated conditions can be used to predict the long-term stability at the recommended storage condition.

    • The shelf-life is the time at which the purity is expected to fall below a predetermined acceptance criterion (e.g., 95%).

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is essential for accurately assessing the purity of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one and separating it from any potential degradation products.[16][21] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this class of compounds.[20][21][22]

Example HPLC Method Parameters

The following provides a starting point for method development. The actual parameters will need to be optimized for the specific compound and potential impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., determined by UV scan)
Injection Volume 10 µL
Method Validation

The chosen analytical method should be validated according to ICH guidelines to ensure it is fit for purpose. Validation should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Degradation Pathways

Based on the chemistry of the imidazolidin-2-one ring, the following degradation pathways should be considered:

Degradation_Pathways cluster_pathways Potential Degradation Pathways A 1-(2,5-Dimethylbenzyl)imidazolidin-2-one B Hydrolysis (Ring Opening) A->B Acid or Base C Oxidation (e.g., at benzylic position or ring) A->C Oxygen / Oxidizing Agents D Photodegradation (Formation of radicals or rearranged products) A->D Light (UV/Vis)

Sources

Application Note: Catalytic Applications Involving 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the catalytic applications involving 1-(2,5-Dimethylbenzyl)imidazolidin-2-one . This specific imidazolidin-2-one derivative serves as a versatile substrate for catalytic functionalization and a potential ligand precursor in organometallic chemistry. The guide focuses on its role in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling) and its potential as a Ligand/Additive in transition metal catalysis, reflecting the reactivity of N-substituted cyclic ureas.

Executive Summary

1-(2,5-Dimethylbenzyl)imidazolidin-2-one is a cyclic urea featuring a sterically defined 2,5-dimethylbenzyl group at the N1 position. This structural motif imparts unique solubility and steric properties compared to the common solvent 1,3-dimethylimidazolidin-2-one (DMI). In catalytic workflows, this compound is primarily utilized as:

  • A Substrate for N-Functionalization: Specifically in Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) to generate non-symmetric N,N'-disubstituted ureas, which are valuable pharmacophores.

  • A Ligand/Additive Precursor: The cyclic urea oxygen can serve as a neutral O-donor ligand in Lewis acid catalysis, or the scaffold can be elaborated into N-heterocyclic carbene (NHC) precursors via reduction or thionation.

  • A Product of Catalytic Reductive Amination: Its synthesis often involves the catalytic hydrogenation of corresponding imines or reductive amination of 2,5-dimethylbenzaldehyde with ethylenediamine/urea precursors.

This guide provides detailed protocols for the Pd-Catalyzed N-Arylation of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one and its Synthesis via Catalytic Reductive Amination .

Chemical Properties & Structural Analysis[1][2]

PropertyDescription
Chemical Name 1-(2,5-Dimethylbenzyl)imidazolidin-2-one
Structure Cyclic urea (imidazolidin-2-one) with a 2,5-dimethylbenzyl group at N1.[1]
Molecular Formula C₁₂H₁₆N₂O
Key Functional Groups Cyclic Urea (N-C(=O)-N), Secondary Amine (N3-H), Aromatic Ring (2,5-dimethyl).
Reactivity Profile Nucleophilic at N3 (secondary amine); O-nucleophilic (Lewis base); Stable to hydrolysis; Susceptible to catalytic C-N coupling.
Steric Features The 2,5-dimethyl substitution on the benzyl ring increases steric bulk near the N1 position, influencing the conformation and solubility in non-polar solvents.
Structural Visualization

The following diagram illustrates the synthesis and catalytic functionalization pathways for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one.

ReactionPathways cluster_legend Pathway Key Precursors Precursors (2,5-Dimethylbenzaldehyde + Ethylenediamine) Intermediate Imine Intermediate Precursors->Intermediate Condensation Target 1-(2,5-Dimethylbenzyl) imidazolidin-2-one Intermediate->Target Cat. Hydrogenation (Pd/C, H2) Product N-Arylated Product (N,N'-Disubstituted Urea) Target->Product Pd-Cat. N-Arylation (Ar-X, Pd(OAc)2, Ligand) Synthesis Synthesis Functionalization Functionalization Synthesis->Functionalization

Caption: Synthetic pathway from precursors to the target imidazolidin-2-one, followed by its application as a substrate in catalytic N-arylation.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol describes the catalytic coupling of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one with an aryl halide to form an N,N'-disubstituted cyclic urea. This reaction is critical for generating urea-based pharmaceutical intermediates.

Mechanism & Rationale
  • Catalyst System: Pd(OAc)₂ / Xantphos.[2] Xantphos is chosen for its large bite angle, which facilitates the reductive elimination step in urea coupling.

  • Base: Cs₂CO₃ is used to deprotonate the N3-H (pKa ~24 in DMSO), enhancing the nucleophilicity of the urea nitrogen.

  • Solvent: 1,4-Dioxane is preferred for its compatibility with Pd-catalyzed coupling temperatures (100°C).

Materials
  • Substrate: 1-(2,5-Dimethylbenzyl)imidazolidin-2-one (1.0 equiv)

  • Coupling Partner: Aryl Bromide (e.g., 4-bromoanisole) (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.4 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure
  • Catalyst Pre-Activation:

    • In a glovebox or under argon, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Xantphos (8.7 mg, 0.015 mmol) into a dried reaction vial.

    • Add 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes to form the active Pd-ligand complex (solution turns yellow/orange).

  • Reaction Assembly:

    • To the catalyst solution, add 1-(2,5-Dimethylbenzyl)imidazolidin-2-one (102 mg, 0.50 mmol), the Aryl Bromide (0.60 mmol), and Cs₂CO₃ (228 mg, 0.70 mmol).

    • Add remaining 1,4-dioxane (1.5 mL) to reach a concentration of ~0.2 M.

    • Seal the vial with a crimp cap containing a PTFE septum.

  • Execution:

    • Place the vial in a pre-heated heating block at 100°C .

    • Stir vigorously (800 rpm) for 12–16 hours . Monitor reaction progress by TLC or LC-MS (Target M+H will increase by the mass of the aryl group minus Br).

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc (3 x 5 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc gradient (typically 80:20 to 50:50).

    • Yield: Expect 70–90% depending on the aryl halide electronics.

Protocol 2: Synthesis via Catalytic Reductive Amination

This protocol details the synthesis of the 1-(2,5-Dimethylbenzyl)imidazolidin-2-one scaffold itself, utilizing a catalytic hydrogenation step. This is often the primary "catalytic application" involving the formation of the ring system.

Mechanism & Rationale
  • Pathway: Condensation of 2,5-dimethylbenzaldehyde with ethylenediamine to form a mono-imine, followed by reduction to the diamine, and subsequent cyclization with a carbonic acid derivative (e.g., Urea or CDI). Alternatively, direct reductive amination of 1-(2,5-dimethylbenzyl)ethylenediamine.

  • Catalyst: Pd/C (10%) is used for the hydrogenation of the imine intermediate or the reductive alkylation step.

Materials
  • Precursor A: 2,5-Dimethylbenzaldehyde (1.0 equiv)

  • Precursor B: Ethylenediamine (5.0 equiv, excess to prevent bis-alkylation)

  • Reductant: Hydrogen Gas (H₂, 1 atm) or NaBH₄ (for chemical reduction)

  • Cyclization Agent: Urea (1.2 equiv) or Carbonyldiimidazole (CDI)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol (MeOH)

Step-by-Step Procedure
  • Mono-Alkylation (Reductive Amination):

    • Dissolve 2,5-dimethylbenzaldehyde (10 mmol) in MeOH (20 mL).

    • Add Ethylenediamine (50 mmol) slowly at 0°C. Stir for 2 hours to form the imine.

    • Catalytic Step: Add 10% Pd/C (100 mg). Purge the vessel with H₂ (balloon). Stir at RT for 12 hours.

    • Filter through Celite and concentrate. Distill or wash to remove excess ethylenediamine. Isolate N-(2,5-dimethylbenzyl)ethane-1,2-diamine.

  • Cyclization:

    • Dissolve the isolated diamine (10 mmol) in Toluene (30 mL).

    • Add Urea (12 mmol).

    • Heat to reflux (110°C) for 6–12 hours. Ammonia (NH₃) gas will evolve (use a trap).

    • Alternative: Use CDI in THF at RT for milder cyclization.

  • Isolation:

    • Cool to RT. The product, 1-(2,5-Dimethylbenzyl)imidazolidin-2-one, may precipitate.

    • If not, wash with water, dry over Na₂SO₄, and concentrate.

    • Recrystallize from EtOH/Hexane if necessary.

References

  • Fritz, J. A., et al. "Pd-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas."[2] Organic Letters, vol. 8, no.[2] 12, 2006, pp. 2531–2534. Link

  • Munegumi, T., et al. "Nickel-Catalyzed Cycloaddition of Aziridines with Isocyanates to Imidazolidinones." Organic Letters, vol. 8, no.[2] 3, 2006, pp. 379–382. Link

  • McLaughlin, M. J., et al. "Palladium-Catalyzed N-Arylation of Cyclic Ureas." Organic Letters, vol. 19, no.[2] 4, 2017, pp. 930–933. Link

  • MacMillan, D. W. C., et al. "The First Enantioselective Organocatalytic Diels-Alder Reaction."[3] Journal of the American Chemical Society, vol. 122, no. 17, 2000, pp. 4243–4244. (Context on Imidazolidinone Catalysts). Link

  • PubChem. "1-Benzylimidazolidin-2-one (Compound Summary)." National Center for Biotechnology Information, 2024. Link

Sources

Application Note: Scalable Production Methods for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Relevance

1-(2,5-Dimethylbenzyl)imidazolidin-2-one is a specialized nitrogen-containing heterocyclic scaffold. It is prominently featured as a potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, making it a highly valuable active pharmaceutical ingredient (API) intermediate for prophylactic and therapeutic agents targeting metabolic syndrome, insulin resistance, and type 2 diabetes ()[1].

Retrosynthetic Strategy & Process Logic

Direct alkylation of imidazolidin-2-one (ethylene urea) with 2,5-dimethylbenzyl chloride often yields an uncontrolled mixture of mono- and di-alkylated products. The resulting need for tedious chromatographic separation makes this route unviable for industrial scale-up.

To ensure high regioselectivity and yield, a two-step "diamine cyclization" approach is the preferred scalable method:

  • Reductive Amination : 2,5-Dimethylbenzaldehyde is reacted with an excess of ethylenediamine to form the unsymmetrical diamine, N-(2,5-dimethylbenzyl)ethane-1,2-diamine.

  • Cyclization : The diamine is cyclized using carbonyldiimidazole (CDI) for pilot-scale precision ()[2] or a urea melt/CO2-catalytic system for industrial green chemistry scale-up ()[3].

Reaction Workflow

SynthesisWorkflow A 2,5-Dimethylbenzaldehyde + Ethylenediamine B Schiff Base Intermediate (In Situ) A->B Condensation -H2O C N-(2,5-Dimethylbenzyl) ethane-1,2-diamine B->C Catalytic Hydrogenation (Pd/C, H2) D 1-(2,5-Dimethylbenzyl) imidazolidin-2-one C->D Cyclization (CDI or Urea)

Two-step scalable synthesis workflow for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-(2,5-Dimethylbenzyl)ethane-1,2-diamine

Causality & Design: An excess of ethylenediamine (EDA) (typically 5 equivalents) is utilized to strictly suppress the formation of the tertiary amine (bis-alkylation of the amine). Ethanol is used as the solvent to facilitate both solubility and subsequent catalyst filtration.

Self-Validating Steps:

  • Schiff Base Formation: Charge a 5 L jacketed reactor with 2,5-dimethylbenzaldehyde (1.0 eq, 1.0 mol, 134.18 g) and absolute ethanol (2.0 L). Add ethylenediamine (5.0 eq, 5.0 mol, 300.5 g) dropwise at 20°C. Stir for 2 hours.

    • In-Process Control (IPC) 1: Analyze an aliquot via 1H NMR; proceed only when the aldehyde CHO proton signal (~10.2 ppm) has completely disappeared.

  • Reduction: Transfer the mixture to a pressure reactor. Add 5% Pd/C (5 mol% relative to aldehyde). Pressurize with H2 gas to 3 bar.

  • Reaction: Stir vigorously at 25–30°C until hydrogen uptake ceases (approx. 4–6 hours).

    • IPC 2: Confirm product mass via LC-MS (Target [M+H]+ = 179.1).

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to remove ethanol and excess ethylenediamine.

  • Purification: Distill the residue under high vacuum to isolate the pure diamine intermediate.

Protocol B: Cyclization to 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Causality & Design: Carbonyldiimidazole (CDI) is selected for pilot-scale batches due to its low toxicity compared to phosgene, and the benign nature of its byproducts (imidazole and CO2), which do not cause issues in scaled-up reactions ()[2].

Self-Validating Steps:

  • Preparation: Dissolve N-(2,5-dimethylbenzyl)ethane-1,2-diamine (1.0 eq, 0.8 mol, 142.6 g) in anhydrous dichloromethane (DCM) (1.5 L) in a 3 L reactor under nitrogen.

  • Reagent Addition: Cool the reactor to 0°C. Add CDI (1.1 eq, 0.88 mol, 142.7 g) portion-wise over 30 minutes to safely control the evolution of CO2 gas.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

    • IPC 3: Monitor via HPLC. The reaction is deemed complete when the diamine peak area is < 0.5%.

  • Quenching & Washing: Wash the organic layer with 1M HCl (2 x 500 mL) to remove the imidazole byproduct, followed by saturated NaHCO3 (500 mL) and brine (500 mL).

    • IPC 4: Check the pH of the final aqueous wash; it must be neutral (pH ~7) to ensure complete imidazole and acid removal.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from ethyl acetate/heptane to yield the pure target compound.

Quantitative Data & Quality Control

The following table summarizes the expected analytical metrics for the final released API intermediate.

ParameterSpecification / Expected ResultAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Overall Yield 75% - 85% (over two steps)Gravimetric
Purity > 98.5%HPLC (UV at 254 nm)
Mass Spectrometry m/z 205.13[M+H]+LC-ESI-MS
1H NMR (CDCl3) δ 2.25 (s, 3H), 2.30 (s, 3H), 3.3-3.5 (m, 4H), 4.35 (s, 2H), 4.5 (br s, 1H), 6.9-7.1 (m, 3H)400 MHz NMR
Residual Imidazole < 0.1%GC-FID

Mechanistic Insights & Scale-Up Considerations

  • Regioselectivity of Cyclization: The cyclization of the unsymmetrical diamine with CDI proceeds via an initial nucleophilic attack of the more sterically accessible primary amine on the carbonyl group of CDI, forming an intermediate acyl imidazole. Subsequent intramolecular attack by the secondary benzylamine yields the cyclic urea. This intrinsic steric bias prevents polymerization.

  • Gas Evolution Management: The CDI reaction releases stoichiometric amounts of carbon dioxide. Adequate venting and controlled addition rates are mandatory to prevent reactor overpressurization during pilot-scale execution.

  • Green Chemistry Alternatives for Multi-Ton Scale: While CDI is highly efficient for pilot-scale synthesis, industrial metrics favor replacing CDI with direct CO2 insertion. Recent advancements demonstrate that CeO2 can effectively catalyze the synthesis of 2-imidazolidinones directly from ethylenediamine derivatives and CO2 ()[3]. This method eliminates the need for halogenated solvents and generates only water as a byproduct, significantly improving the E-factor of the process.

References

  • Title: PROPHYLACTIC/THERAPEUTIC AGENT FOR DIABETES (WO2006104280A1) Source: WIPO Patentscope / Takeda Pharmaceutical Company Limited URL: [Link]

  • Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: Molecules (MDPI) URL: [Link]

  • Title: CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate Source: ACS Omega URL: [Link]

Sources

Application Note: Advanced Functionalization of the Imidazolidin-2-one Ring in 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazolidin-2-one (cyclic urea) structural motif is a privileged scaffold in drug discovery, frequently embedded in HIV protease inhibitors, CNS-active therapeutics, and anti-cancer agents[1]. 1-(2,5-Dimethylbenzyl)imidazolidin-2-one presents a highly versatile building block for medicinal chemistry campaigns. The 2,5-dimethylbenzyl group at the N1 position provides a lipophilic anchor designed to occupy hydrophobic binding pockets, while the unsubstituted N3 position serves as a prime vector for divergent functionalization. This application note details validated, high-yielding protocols for the N-alkylation, N-arylation, and N-acylation of this scaffold, providing mechanistic rationale to guide optimization and analog generation.

Mechanistic Rationale & Structural Insights

Functionalizing the imidazolidin-2-one ring requires navigating its ambident nucleophilicity (N3 versus O2). Under thermodynamic control, N-functionalization is heavily favored over O-functionalization due to the superior stability of the resulting C–N bond compared to the C–O bond of an isourea.

  • N-Alkylation : The N3 proton of the cyclic urea has a pKₐ of approximately 15. Complete deprotonation requires a strong base. Sodium hydride (NaH) in a polar aprotic solvent like DMF is the optimal system, generating a highly nucleophilic urea anion that readily attacks alkyl halides via an Sₙ2 mechanism[2].

  • N-Arylation : Direct nucleophilic aromatic substitution (SₙAr) is limited to highly electron-deficient arenes. For general arylation, transition-metal catalysis is mandatory. The Buchwald-Hartwig cross-coupling utilizes a palladium catalyst (e.g., Pd₂(dba)₃) and a bidentate phosphine ligand with a wide bite angle, such as Xantphos. Xantphos is critical here; its geometry forces the palladium center into a conformation that accelerates the reductive elimination step, which is often the bottleneck when coupling sterically hindered cyclic ureas[1][3].

  • N-Acylation : Acylation proceeds via nucleophilic attack of the N3 lone pair onto an activated carbonyl. The addition of 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is rapidly intercepted by the cyclic urea[4].

Experimental Workflows & Protocols

Protocol A: N3-Alkylation (NaH / DMF System)

Objective : Introduction of aliphatic, benzylic, or allylic groups at the N3 position. Procedure :

  • Preparation : Flame-dry a round-bottom flask under argon. Add 1-(2,5-Dimethylbenzyl)imidazolidin-2-one (1.0 equiv) and anhydrous DMF (0.2 M). Causality: Rigorously anhydrous conditions are critical to prevent the premature quenching of NaH and subsequent yield reduction.

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, serving as a self-validating visual indicator of complete urea anion formation[2].

  • Electrophile Addition : Add the desired alkyl halide (1.1 equiv) dropwise.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor consumption of the starting material via LC-MS.

  • Workup : Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: N3-Arylation via Buchwald-Hartwig Coupling

Objective : Introduction of aromatic or heteroaromatic rings at the N3 position. Procedure :

  • Preparation : In an oven-dried Schlenk tube, combine 1-(2,5-Dimethylbenzyl)imidazolidin-2-one (1.0 equiv), the aryl bromide (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (6 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv)[1][3].

  • Degassing : Evacuate and backfill the tube with argon three times. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.

  • Reaction : Seal the tube and heat to 100 °C in an oil bath for 12–16 hours.

  • Workup : Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: N3-Acylation

Objective : Synthesis of N-acyl cyclic ureas for prodrug development or structural modulation. Procedure :

  • Preparation : Dissolve 1-(2,5-Dimethylbenzyl)imidazolidin-2-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under argon.

  • Base Addition : Add triethylamine (Et₃N, 2.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Cool the mixture to 0 °C.

  • Acylation : Add the acyl chloride (1.2 equiv) dropwise over 10 minutes[4]. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of ketene side-products.

  • Reaction : Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup : Dilute with CH₂Cl₂, wash with 1 M HCl (to remove Et₃N and DMAP), followed by saturated aqueous NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate.

Data Presentation

Table 1: Summary of Functionalization Strategies for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Reaction TypeReagents & CatalystsSolventTemp (°C)Typical YieldKey Advantage
N3-Alkylation NaH, Alkyl HalideDMF0 to RT75–90%Rapid, highly scalable, tolerates bulky aliphatic groups[2].
N3-Arylation Pd₂(dba)₃, Xantphos, NaOtBu, Ar-Br1,4-Dioxane10060–85%Provides access to highly conjugated, rigidified scaffolds[3].
N3-Acylation Acyl Chloride, Et₃N, DMAPCH₂Cl₂0 to RT80–95%Mild conditions, excellent for transient prodrug synthesis[4].

Mandatory Visualizations

Workflow A 1-(2,5-Dimethylbenzyl) imidazolidin-2-one B N3-Alkylated Derivative A->B NaH, R-X DMF, 0°C to RT C N3-Arylated Derivative A->C Pd2(dba)3, Xantphos Ar-Br, NaOtBu D N3-Acylated Derivative A->D R-COCl, Et3N CH2Cl2, 0°C

Figure 1: Divergent functionalization pathways for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst PdII_OA Ar-Pd(II)Ln-Br Oxidative Addition Complex Pd0->PdII_OA Ar-Br (Oxidative Addition) PdII_Am Ar-Pd(II)Ln-NR2 Amido Complex PdII_OA->PdII_Am Cyclic Urea + Base (Ligand Exchange) PdII_Am->Pd0 N-Aryl Urea (Reductive Elimination)

Figure 2: Mechanism of Pd-catalyzed Buchwald-Hartwig N-arylation of cyclic ureas.

References

  • Title : Biochemical Nanotubes Containing Heterocycles as Artificial Strands for Pseudo Duplex and Triplex DNA Formation Source : nih.gov (PMC) URL : 2

  • Title : A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas Source : nih.gov URL : 1

  • Title : Chemical Science - RSC Publishing (Synthesis of Macrocycles via Buchwald-Hartwig Coupling) Source : rsc.org URL :3

  • Title : Product Class 2: Triacylamines, Imides (Diacylamines), and Related Compounds Source : thieme-connect.de URL : 4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this compound. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions, streamline your purification processes, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one?

The most prevalent and practical approach for synthesizing 1-(2,5-Dimethylbenzyl)imidazolidin-2-one is a two-step process. The first step involves the N-alkylation of ethylenediamine with 2,5-dimethylbenzyl chloride to form the intermediate, N-(2,5-dimethylbenzyl)ethane-1,2-diamine. The second step is the cyclization of this diamine with a carbonylating agent, such as urea, to form the desired imidazolidin-2-one ring.[1][2][3]

Q2: What are the critical parameters to control during the N-alkylation step?

To minimize the formation of byproducts, it is crucial to use a significant excess of ethylenediamine relative to 2,5-dimethylbenzyl chloride. This stoichiometric imbalance favors the monosubstituted product, N-(2,5-dimethylbenzyl)ethane-1,2-diamine, over the disubstituted byproduct. The reaction temperature should also be carefully controlled to prevent side reactions.

Q3: Which carbonylating agent is recommended for the cyclization step?

Urea is a common and cost-effective choice for the cyclization reaction.[1][3] However, the reaction requires elevated temperatures, which can lead to the formation of polymeric byproducts. Alternative carbonylating agents like phosgene or its equivalents can be used under milder conditions but involve more hazardous reagents.[4] The choice of reagent often depends on the scale of the reaction and the available safety infrastructure.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section details the common impurities that can arise during the synthesis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one, their origins, and strategies for their identification and removal.

Impurity NameStructureOriginIdentificationMitigation & Removal
Unreacted 2,5-Dimethylbenzyl Chloride (CH₃)₂C₆H₃CH₂ClIncomplete reaction during the N-alkylation step.GC-MS, ¹H NMR (characteristic benzylic CH₂Cl protons)Ensure sufficient reaction time and temperature. Can be removed by aqueous workup or column chromatography.
Unreacted Ethylenediamine H₂NCH₂CH₂NH₂Used in excess during the N-alkylation step.¹H NMR (broad amine signals), water-soluble.Removed by aqueous extraction during workup.
N,N'-bis(2,5-Dimethylbenzyl)ethylenediamine [(CH₃)₂C₆H₃CH₂NHCH₂]₂Over-alkylation of ethylenediamine.HPLC, LC-MS, ¹H NMR (distinct benzylic and ethylenediamine proton signals).Use a large excess of ethylenediamine. Can be separated by column chromatography.
Polymeric Byproducts High molecular weight speciesHigh temperatures during cyclization with urea.[3]Broad, unresolved peaks in HPLC and NMR.Optimize cyclization temperature and time. Can be removed by precipitation/filtration or column chromatography.
Unreacted N-(2,5-Dimethylbenzyl)ethane-1,2-diamine (CH₃)₂C₆H₃CH₂NHCH₂CH₂NH₂Incomplete cyclization.HPLC, LC-MS, ¹H NMR (presence of primary amine protons).Drive the cyclization to completion. Can be separated by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of N-(2,5-Dimethylbenzyl)ethane-1,2-diamine

This protocol outlines the synthesis of the key intermediate.

Materials:

  • 2,5-Dimethylbenzyl chloride

  • Ethylenediamine

  • Toluene

  • Sodium hydroxide solution (e.g., 1 M)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylbenzyl chloride (1 equivalent) in toluene.

  • Add a large excess of ethylenediamine (at least 10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water, 1 M sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,5-dimethylbenzyl)ethane-1,2-diamine.

Protocol 2: Synthesis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

This protocol describes the cyclization of the diamine intermediate.

Materials:

  • N-(2,5-Dimethylbenzyl)ethane-1,2-diamine

  • Urea

  • High-boiling point solvent (e.g., xylene or sulfolane)

Procedure:

  • Combine N-(2,5-dimethylbenzyl)ethane-1,2-diamine (1 equivalent) and urea (1.1 equivalents) in a high-boiling point solvent in a round-bottom flask fitted with a distillation apparatus.

  • Heat the mixture to a temperature sufficient to initiate the release of ammonia (typically >130 °C).

  • Continue heating and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualization of Synthetic Pathway and Impurity Formation

The following diagrams illustrate the synthetic route and the formation of a key impurity.

Synthesis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization cluster_side_reaction Side Reaction A 2,5-Dimethylbenzyl chloride I1 N-(2,5-Dimethylbenzyl)ethane-1,2-diamine A->I1 Imp1 N,N'-bis(2,5-Dimethylbenzyl)ethylenediamine A->Imp1 B Ethylenediamine (excess) B->I1 B->Imp1 C Urea P 1-(2,5-Dimethylbenzyl)imidazolidin-2-one C->P I1->P

Caption: Synthetic pathway to 1-(2,5-Dimethylbenzyl)imidazolidin-2-one.

Troubleshooting Workflow Start Crude Product Analysis (HPLC, NMR, GC-MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected Unreacted_SM Unreacted Starting Material? Impurity_Detected->Unreacted_SM Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Disubstituted N,N'-Disubstituted Product? Unreacted_SM->Disubstituted No Optimize_Alkylation Optimize Alkylation: - Increase Ethylenediamine Excess - Adjust Temperature/Time Unreacted_SM->Optimize_Alkylation Yes (Benzyl Chloride) Optimize_Cyclization Optimize Cyclization: - Lower Temperature - Shorter Reaction Time Unreacted_SM->Optimize_Cyclization Yes (Diamine) Polymeric Polymeric Impurities? Disubstituted->Polymeric No Disubstituted->Optimize_Alkylation Yes Purify_Chroma Purification: Column Chromatography Disubstituted->Purify_Chroma No Polymeric->Optimize_Cyclization Yes Polymeric->Purify_Chroma No Purify_Recryst Purification: Recrystallization Polymeric->Purify_Recryst No Optimize_Alkylation->Start Optimize_Cyclization->Start Purify_Chroma->Pure_Product Purify_Recryst->Pure_Product

Caption: Troubleshooting workflow for impurity identification and mitigation.

Analytical Methods for Purity Assessment

Accurate assessment of product purity is critical. The following methods are recommended for the analysis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one and its potential impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a powerful tool for separating the target compound from its impurities. A C18 column with a mobile phase gradient of water and acetonitrile is a good starting point.[5][6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying impurities.[10][11] Characteristic signals for the 2,5-dimethylbenzyl group, the imidazolidin-2-one ring protons, and any unreacted starting materials or byproducts should be carefully analyzed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for detecting volatile impurities such as unreacted 2,5-dimethylbenzyl chloride.

By implementing these troubleshooting strategies and analytical methods, researchers can effectively manage the synthesis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one, leading to a higher purity product and more reliable experimental outcomes.

References

Sources

Technical Support Center: Troubleshooting 1-(2,5-Dimethylbenzyl)imidazolidin-2-one Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one . This compound—characterized by a cyclic urea (imidazolidin-2-one) core substituted with an electron-rich 2,5-dimethylbenzyl moiety—presents unique stability challenges during formulation, storage, and high-throughput screening.

This guide is designed for researchers and drug development professionals. It bypasses superficial fixes to address the fundamental thermodynamic and kinetic mechanisms driving your compound's degradation, providing self-validating protocols to ensure absolute data integrity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My assay yields are dropping over time, and LC-MS shows a mass increase of +18 Da. What is the mechanism, and how do I stop it?

A: A mass increase of +18 Da is the hallmark of water addition via hydrolysis of the imidazolidin-2-one ring . The cyclic urea linkage is highly susceptible to both acid- and base-catalyzed hydrolysis.

  • The Causality: Under basic conditions, hydroxide ions act as strong nucleophiles, directly attacking the electrophilic C2 carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, which drastically increases the electrophilicity of the C2 carbon, lowering the activation energy for water to attack[1]. Both pathways lead to the cleavage of the amide bond, opening the ring to form an acyclic hydantoic acid or diamine intermediate.

  • The Fix: Maintain your buffers strictly between pH 6.0 and 7.5. If solubility requires extreme pH, introduce a water-miscible co-solvent (e.g., 10-20% propylene glycol or DMSO) to suppress ionization and reduce the thermodynamic water activity in the microenvironment.

Q2: I am observing a +14 Da or +16 Da degradation product during long-term storage of my stock solutions. Is this an impurity?

A: This is not a synthetic impurity; it is an oxidative degradation product . A +16 Da shift indicates direct oxygen insertion (forming a hydroperoxide or alcohol), while a +14 Da shift indicates oxidation to a ketone (loss of 2H, addition of O).

  • The Causality: The 2,5-dimethylbenzyl group contains a highly reactive benzylic

    
     position (the carbon linking the nitrogen to the phenyl ring). Because the adjacent aromatic ring stabilizes radical intermediates, this position is highly prone to autoxidation initiated by dissolved atmospheric oxygen or trace transition metals.
    
  • The Fix: Oxidative degradation in solution is accelerated by dissolved

    
     and light. You must degas your assay buffers using inert gas (Argon or 
    
    
    
    ) and store stock solutions in amber vials.
Q3: How do I predict the shelf-life of my formulated compound without waiting a full year?

A: You can predict long-term stability using accelerated thermal degradation based on Arrhenius kinetics.

  • The Causality: Thermal energy increases the collision frequency and provides the activation energy required for both hydrolysis and oxidation. As a validated rule of thumb in pharmaceutical degradation studies, a 10°C increase in temperature effectively doubles the reaction rate[2]. Therefore, exposing your compound to 70°C for 3 to 6 weeks accurately simulates a 2-year room temperature shelf life[2].

Part 2: Mechanistic Pathways & Troubleshooting Workflows

To effectively troubleshoot, you must trace the observed analytical anomaly back to its structural origin.

Pathways Parent 1-(2,5-Dimethylbenzyl) imidazolidin-2-one Hydrolysis Ring Hydrolysis (+18 Da) Acid/Base Catalyzed Parent->Hydrolysis pH < 5 or pH > 8.5 Excess H2O Oxidation Benzylic Oxidation (+14/16 Da) Radical Autoxidation Parent->Oxidation Dissolved O2 Trace Metals (Fe/Cu) Photolysis Photolytic Cleavage UV-Induced Radical Parent->Photolysis Ambient Light (hv) RingOpen Acyclic Diamine / Urea (Loss of Target Affinity) Hydrolysis->RingOpen Ketone Benzylic Ketone / Alcohol (Steric Hindrance) Oxidation->Ketone Dealkylation N-Dealkylation (Loss of Benzyl Group) Photolysis->Dealkylation

Chemical degradation pathways of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one.

Troubleshooting Start Degradation Detected via LC-MS / HPLC MassCheck Identify Primary Mass Shift Start->MassCheck Mass18 +18 Da (Hydrolysis) MassCheck->Mass18 Mass16 +14 / +16 Da (Oxidation) MassCheck->Mass16 MassFrag Mass Loss (Cleavage) MassCheck->MassFrag ActionHydro Adjust Buffer to Neutral pH Reduce Temp to 4°C Mass18->ActionHydro ActionOx Degas Solvents (N2/Ar) Add 1mM EDTA or BHT Mass16->ActionOx ActionPhoto Switch to Amber Vials Eliminate UV Exposure MassFrag->ActionPhoto

Diagnostic workflow mapping LC-MS data to specific mitigation strategies.

Part 3: Quantitative Degradation Kinetics

Understanding the boundaries of your compound's stability is critical for assay design. The following table synthesizes the expected kinetic behavior of the imidazolidin-2-one core under various stress conditions.

Stress ConditionTemperaturePrimary DegradantEstimated Half-Life (

)
Mitigation Strategy
Aqueous Buffer (pH 2.0) 37°CRing-opened diamine (+18 Da)< 12 HoursAvoid acidic workups; neutralize immediately.
Aqueous Buffer (pH 7.4) 37°CNone (Stable)> 14 DaysStandard physiological assay conditions are safe.
Aqueous Buffer (pH 10.0) 60°CHydantoate salt (+18 Da)< 4 HoursAvoid strong bases; use low temp (4°C) if required.
Oxygenated THF / MeOH 40°CBenzylic ketone (+14 Da)3 - 5 DaysDegas solvents; store under Argon; add antioxidants.
Ambient Light (Aqueous) 25°CN-dealkylated core48 - 72 HoursUtilize amber glassware and actinic shielding.

Part 4: Self-Validating Experimental Protocols

A protocol is only scientifically sound if it can prove its own accuracy. The following methodologies incorporate built-in internal controls and mass-balance calculations to ensure that the degradation you measure is real, and not an artifact of precipitation, matrix suppression, or instrument drift.

Protocol A: Self-Validating Forced Degradation (Hydrolysis) Assay

Purpose: To determine the precise pH boundaries for your compound while ruling out precipitation or detector saturation.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1.0 mg/mL stock of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one in LC-MS grade Acetonitrile.

  • Internal Standard (IS) Addition: Spike the stock solution with 0.1 mg/mL of a stable, structurally similar internal standard (e.g., a deuterated analog or a stable fluorene derivative) that is known to resist hydrolysis. Causality: The IS accounts for evaporation or injection volume errors during the time-course study.

  • Stress Initiation: Aliquot 100 µL of the stock into three separate vials.

    • Vial 1 (Acidic): Add 900 µL of 0.1 M HCl.

    • Vial 2 (Basic): Add 900 µL of 0.1 M NaOH.

    • Vial 3 (Control): Add 900 µL of pH 7.4 PBS.

  • Incubation: Seal vials and incubate at 60°C using a thermomixer.

  • Quenching: At

    
     and 
    
    
    
    hours, extract a 50 µL aliquot. Immediately quench the reaction by neutralizing (add equimolar NaOH to the acid sample, and HCl to the base sample) to arrest hydrolysis.
  • Analysis & Mass Balance Validation: Analyze via LC-MS. Calculate the Mass Balance :

    
    .
    
    • Validation Check: If the Mass Balance drops below 95%, degradation products are either volatile, precipitating out of solution, or ionizing poorly. You cannot assume a simple 1:1 hydrolytic conversion if mass balance fails[2].

Protocol B: Formulation Strategy to Mitigate Oxidative Degradation

Purpose: To stabilize the reactive benzylic position for long-term storage or in vivo dosing.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Sparge all aqueous buffers and organic solvents with high-purity Nitrogen gas for a minimum of 30 minutes prior to use. Causality: Removing dissolved

    
     starves the radical autoxidation chain reaction of its primary reactant[2].
    
  • Chelator Integration: Add 1 mM EDTA to aqueous formulations. Causality: Trace transition metals (like

    
     or 
    
    
    
    ) leached from glassware act as potent catalysts for benzylic oxidation. EDTA sequesters these metals, neutralizing their catalytic potential.
  • Antioxidant Spiking: For organic or lipid-based formulations, add 0.05% w/v BHT (Butylated hydroxytoluene). BHT acts as a sacrificial radical scavenger, terminating peroxide cascades before they attack the benzylic

    
     group.
    
  • Storage: Blanket the final formulated vials with Argon gas (which is heavier than air and displaces residual oxygen) before sealing. Store at -20°C in amber vials to prevent photolytic radical initiation.

References

Sources

Technical Guide: Optimizing Purification of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Teams & Research Scientists Subject: Protocol Optimization for Mono-Alkylated Cyclic Ureas

Executive Summary & Strategic Approach

The synthesis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one presents a classic challenge in heterocyclic chemistry: selectivity .[1] The core reagent, 2-imidazolidinone, possesses two equivalent nucleophilic nitrogen atoms (


 and 

).[2] Once the first alkylation occurs to form your target mono-substituted product, the remaining

bond often becomes more acidic or kinetically accessible depending on the solvent system, leading to the formation of the unwanted 1,3-bis(2,5-dimethylbenzyl)imidazolidin-2-one (di-alkylated byproduct).

This guide moves beyond standard "recipe" instructions. It focuses on stoichiometric control and solubility-driven purification to isolate the mono-alkylated target with high purity (>98%).

Critical Reaction Parameters (The "Prevention" Phase)[2]

Before discussing purification, we must minimize impurity generation.[1][2] The most difficult impurity to remove is the di-alkylated byproduct because its solubility profile often mimics the target product in organic solvents.

Q: How do I prevent the formation of the di-substituted byproduct?

A: Implement a "High-Dilution, High-Equivalency" Strategy.

  • Mechanism: The reaction follows an

    
     pathway.[1][2][3] By maintaining a high concentration of the unsubstituted 2-imidazolidinone relative to the alkylating agent (2,5-dimethylbenzyl chloride), you statistically favor the collision between the electrophile and the starting material rather than the product.
    
  • Protocol Adjustment:

    • Stoichiometry: Use 3.0 equivalents of 2-imidazolidinone for every 1.0 equivalent of 2,5-dimethylbenzyl chloride.

    • Addition Rate: Add the benzyl chloride dropwise over 1–2 hours. Do not dump it in. This keeps the instantaneous concentration of the electrophile low.[2]

    • Base Selection: Use NaH (Sodium Hydride) in anhydrous THF or DMF .[1][2]

      • Why? NaH provides irreversible deprotonation.[1][2] In DMF, the reaction is faster, but THF allows for easier aqueous workup (see Section 3).[2]

Q: My reaction mixture turned yellow/brown. Is this a problem?

A: Likely not, but it indicates oxidation or trace metal contamination. Benzyl halides are prone to radical decomposition or polymerization if exposed to light or old stir bars (trace metals).[1][2]

  • Fix: Degas your solvents with Nitrogen/Argon before adding the base.[1][2] Use fresh benzyl chloride (distill if it is dark brown).[1][2]

Work-up & Isolation (The "Separation" Phase)

This is the most critical step. We exploit the drastic solubility difference between the starting material (highly polar, water-soluble) and the benzylated products (lipophilic).[2]

Workflow Diagram: Solubility-Driven Isolation

PurificationLogic Start Crude Reaction Mixture (THF/DMF + Salts) Quench Quench with H2O (Dissolves NaCl/KBr) Start->Quench Extract Extraction: Ethyl Acetate (EtOAc) Quench->Extract PhaseAq Aqueous Phase Contains: Excess 2-Imidazolidinone & Inorganic Salts Extract->PhaseAq Discard PhaseOrg Organic Phase (EtOAc) Contains: Mono-Product & Di-Impurity Extract->PhaseOrg Wash Wash 3x with Water (Critical Step) PhaseOrg->Wash Wash->PhaseAq Removes remaining SM Dry Dry over MgSO4 & Concentrate Wash->Dry CrudeSolid Crude Solid (Mixture of Mono & Di) Dry->CrudeSolid Recryst Recrystallization Solvent: Toluene or EtOH/H2O CrudeSolid->Recryst Final Pure 1-(2,5-Dimethylbenzyl) imidazolidin-2-one Recryst->Final

Figure 1: Work-up logic emphasizing the removal of excess starting material via the aqueous phase.[1]

Advanced Purification Techniques

If the work-up does not yield sufficient purity, use these targeted techniques.

Q: Which solvent system is best for recrystallization?

A: Toluene (Non-polar/Polar balance) or Ethanol/Water.

  • Toluene: The 2,5-dimethylbenzyl group makes the molecule moderately soluble in hot toluene but insoluble in cold toluene. The di-substituted impurity is often too soluble in toluene and will stay in the mother liquor.

    • Protocol: Dissolve crude solid in boiling toluene (

      
      ).[1][2] Cool slowly to room temperature, then to 
      
      
      
      . Filter.
  • Ethanol/Water:

    • Dissolve in minimum hot Ethanol.[1][2]

    • Add hot Water dropwise until persistent cloudiness appears.[1][2]

    • Cool to

      
      .
      
Q: I still see the di-alkylated impurity (approx. 5-10%). How do I remove it?

A: Use Flash Column Chromatography with a specific gradient. [1]

The di-substituted byproduct lacks the hydrogen-bonding donor capability of the


 group found in your mono-substituted target. Therefore, it is significantly less polar.[1][2]

Chromatography Conditions:

Parameter Setting Reason
Stationary Phase Silica Gel (40-63 µm) Standard phase.[1]
Mobile Phase A Hexanes (or Heptane) Non-polar carrier.[1][2]
Mobile Phase B Ethyl Acetate (EtOAc) Polar modifier.[1][2]

| Gradient | 0%


 40% B over 20 CV | The Di-product elutes early (low polarity).[1][2] The Mono-product elutes later due to H-bonding with silica.[1][2] |
| Detection  | UV 254 nm | The benzyl ring absorbs strongly here.[1][2] |

Analytical Verification

You must validate that the "mono" product is authentic and not a mixture.

NMR Diagnostic Check
  • Target (Mono): You should see one singlet for the benzylic

    
     protons (
    
    
    
    ).[1][2] Crucially, you must see a broad singlet for the
    
    
    proton (
    
    
    ,
    
    
    exchangeable).[2]
  • Impurity (Di): You will see two benzylic

    
     groups (equivalent or diastereotopic depending on symmetry) and NO 
    
    
    
    signal.[1][2]
HPLC Method for Purity
  • Column: C18 Reverse Phase (

    
    ).[1][2]
    
  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1][2]

  • Gradient: 10% ACN

    
     90% ACN over 15 min.
    
  • Elution Order:

    • 2-Imidazolidinone (Dead volume, very polar).[1][2][4]

    • Target: 1-(2,5-Dimethylbenzyl)imidazolidin-2-one (Intermediate retention).

    • Di-substituted impurity (Late eluter, very lipophilic).[1][2]

References

  • Imidazolidinone Synthesis Overview : Organic Chemistry Portal. "Imidazolidinone Synthesis." [Link]

  • Recrystallization Techniques for Amides/Ureas : University of Massachusetts Amherst. "Recrystallization Lab Handout." [Link]

Sources

Identifying side products in 1-(2,5-Dimethylbenzyl)imidazolidin-2-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2,5-Dimethylbenzyl)imidazolidin-2-one Synthesis & Troubleshooting

Subject: Identification and Control of Side Products in N-Alkylation Workflows Ticket ID: #IMG-2025-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis and purification challenges associated with 1-(2,5-Dimethylbenzyl)imidazolidin-2-one . While the target molecule is a valuable scaffold in medicinal chemistry (often serving as a bioisostere for cyclic peptides or a precursor to chiral diamines), its synthesis via the direct alkylation of imidazolidin-2-one (ethylene urea) is prone to specific, predictable side reactions.

The primary challenge in this reaction is competing nucleophilicity . The product, a mono-alkylated urea, often retains nucleophilicity comparable to the starting material, leading to mixtures of mono- and di-alkylated species. This guide provides a mechanistic breakdown of these impurities and actionable protocols to suppress them.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: The "Double-Trouble" (Over-Alkylation)

User Question: I am observing a significant impurity by TLC (R_f ~ 0.6 in 5% MeOH/DCM) that runs higher than my product. It persists even after recrystallization. What is it?

Technical Diagnosis: You are likely generating the 1,3-bis(2,5-dimethylbenzyl)imidazolidin-2-one (dialkylated byproduct).

  • Mechanism: In the presence of strong bases (e.g., NaH, KOtBu), the N-H proton of the mono-alkylated product is acidic enough to be deprotonated. If the reaction contains excess electrophile (2,5-dimethylbenzyl halide) or if the mixing is inefficient, the mono-product competes with the starting material for the alkylating agent.

  • Confirmation: Check LC-MS. The impurity will show a mass corresponding to [M + 118] (addition of a second dimethylbenzyl group).

Corrective Action:

  • Stoichiometry Inversion: Do not use a 1:1 ratio. Use a large excess of imidazolidin-2-one (3.0 – 5.0 equivalents) relative to the benzyl halide. This statistically favors the reaction of the electrophile with the starting material rather than the product.

  • Addition Mode: Add the 2,5-dimethylbenzyl halide dropwise to the solution of the urea base, not the other way around. Keep the concentration of the electrophile low at all times.

Issue 2: O-Alkylation vs. N-Alkylation

User Question: My NMR shows the correct number of protons, but the carbonyl carbon signal is missing or shifted significantly upfield (~150 ppm instead of ~160 ppm). Did the reaction fail?

Technical Diagnosis: You may have formed the isourea ether (O-alkylated product) .

  • Mechanism: Urea anions are ambident nucleophiles. While N-alkylation is thermodynamically favored, O-alkylation is kinetically accessible, especially when using "hard" electrophiles or in solvents that trap the cation effectively (like DMF/crown ethers) without allowing equilibration.

  • Confirmation: Run an IR spectrum.

    • Target (N-alkyl): Strong C=O stretch at ~1680–1700 cm⁻¹ .

    • Impurity (O-alkyl): Absence of C=O; appearance of C=N stretch at ~1640 cm⁻¹ .

Corrective Action:

  • Thermodynamic Control: Increase the reaction temperature (e.g., reflux in toluene/MeCN) to favor the thermodynamic N-alkyl product.

  • Solvent Switch: Switch to a solvent that promotes tighter ion pairing or softer nucleophilicity, such as THF or Acetonitrile, rather than highly polar DMF if O-alkylation persists.

Issue 3: Ring Hydrolysis

User Question: After an acidic workup, my yield dropped, and I see a broad peak in the NMR around 3.0-4.0 ppm that exchanges with D2O.

Technical Diagnosis: The imidazolidinone ring has undergone hydrolysis , reverting to the linear N-(2,5-dimethylbenzyl)ethylenediamine .

  • Mechanism: Cyclic ureas are generally stable, but prolonged exposure to strong aqueous acids or bases, particularly at elevated temperatures during workup, can cleave the urea linkage.

  • Confirmation: Mass spec will show a loss of ~26 Da (CO unit) relative to the product, or appearance of the diamine mass.

Corrective Action:

  • Gentle Workup: Avoid boiling in HCl. Quench the reaction with saturated NH₄Cl or water at 0°C. Maintain pH near neutral (pH 6-8) during extraction.

Part 2: Reaction Pathway Visualization

The following diagram maps the formation of the target molecule and the divergence points for major side products.

ReactionPathways SM Imidazolidin-2-one (Starting Material) Intermediate Urea Anion (Ambident Nucleophile) SM->Intermediate Base (NaH/K2CO3) Reagent 2,5-Dimethylbenzyl Chloride Target TARGET PRODUCT 1-(2,5-Dimethylbenzyl) imidazolidin-2-one (N-Alkylation) Intermediate->Target + Reagent (Thermodynamic Control) Side_O SIDE PRODUCT B 2-(2,5-Dimethylbenzyloxy) -4,5-dihydro-1H-imidazole (O-Alkylation) Intermediate->Side_O + Reagent (Kinetic Control) Side_Di SIDE PRODUCT A 1,3-Bis(2,5-dimethylbenzyl) imidazolidin-2-one (Over-Alkylation) Target->Side_Di + Excess Reagent + Base Side_Hydro SIDE PRODUCT C N-(2,5-Dimethylbenzyl) ethylenediamine (Hydrolysis) Target->Side_Hydro H3O+ / Heat

Caption: Mechanistic pathway showing the divergence between the desired N-alkylation, competitive O-alkylation, and sequential over-alkylation.

Part 3: Analytical Fingerprinting Guide

Use this table to confirm the identity of your isolated material.

FeatureTarget: 1-(2,5-Dimethylbenzyl)...Impurity: 1,3-Bis-dialkylatedImpurity: O-Alkylated Isourea
Molecular Weight 204.27 322.45204.27 (Isomer)
TLC (5% MeOH/DCM) R_f ~ 0.3 - 0.4R_f ~ 0.6 - 0.7R_f ~ 0.4 - 0.5
1H NMR (Aromatic) 3H (m)6H (m)3H (m)
1H NMR (Benzylic) Singlet (2H)Two Singlets (4H total)Singlet (2H)
1H NMR (Ring) Two multiplets (AA'BB' system)Singlet (4H, symmetric)Multiplets (unsymmetric)
IR Spectroscopy C=O stretch ~1700 cm⁻¹ C=O stretch ~1700 cm⁻¹C=N stretch ~1640 cm⁻¹

Part 4: Optimized Synthetic Protocol

This protocol is designed to minimize the Dialkylation impurity identified in Ticket #IMG-2025-001.

Reagents:

  • Imidazolidin-2-one (Ethylene urea): 3.0 equiv.[1]

  • 2,5-Dimethylbenzyl chloride: 1.0 equiv.

  • Sodium Hydride (60% in oil): 1.1 equiv.[2]

  • Solvent: Anhydrous THF or DMF (0.1 M concentration).

Step-by-Step Workflow:

  • Deprotonation: Suspend Imidazolidin-2-one (3.0 eq) in anhydrous THF at 0°C. Carefully add NaH (1.1 eq) portion-wise. Stir for 30 mins to ensure formation of the mono-anion. Note: The excess starting material ensures that any localized high concentration of anion is statistically likely to be the unreacted urea.

  • Controlled Addition: Dissolve 2,5-Dimethylbenzyl chloride (1.0 eq) in a small volume of THF. Add this solution dropwise to the reaction mixture over 1 hour via a syringe pump or addition funnel.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC.[2][3]

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Purification:

    • The crude mixture will contain the Product, excess Imidazolidin-2-one, and trace Dialkylated byproduct.

    • Wash: The excess Imidazolidin-2-one is highly water-soluble. Wash the organic layer thoroughly with water (3x) to remove the unreacted starting material.

    • Isolation: The remaining organic layer contains mostly the mono-product. If dialkylated impurity is present, recrystallize from EtOAc/Hexanes (the dialkylated product is often more soluble in hexanes than the mono-product).

References

  • General Synthesis of Imidazolidin-2-ones

    • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[4] Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination Reactions.[5] Organic Letters, 8(12), 2531–2534. [Link]

  • Alkylation Selectivity & Side Reactions

    • Butler, D. C. D., Inman, G. A., & Alper, H. (2000).[4] Palladium-Catalyzed Cycloaddition of Vinylaziridines with Heterocumulenes. The Journal of Organic Chemistry, 65(19), 5887–5890. (Discusses regioselectivity issues in cyclic urea formation). [Link]

  • Mechanistic Insight on Urea Alkylation

    • Bernstein, P. A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. Molecules, 24(1), 148. [Link]

Sources

Technical Support Center: Moisture Mitigation for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

[1][2][3]

Executive Summary

1-(2,5-Dimethylbenzyl)imidazolidin-2-one is a specialized cyclic urea intermediate.[1][2][3] While structurally robust, its monosubstituted urea core (-NH-CO-N(R)-) acts as a potent hydrogen bond donor and acceptor.[1][2][3] This duality makes the compound significantly hygroscopic.[2][3]

Failure to control moisture levels (<500 ppm) typically results in:

  • Stoichiometric drift: Inaccurate molecular weight calculations during reagent loading.[2][3]

  • Catalyst poisoning: Deactivation of moisture-sensitive metal catalysts (e.g., Pd, Ru) in cross-coupling reactions.[1][2][3]

  • Physical degradation: Formation of gums or "caking," rendering automated solids handling impossible.[1][2][3]

This guide provides a self-validating workflow to maintain the integrity of this reagent.

Module 1: The "Dry Chain" – Intake and Storage[3]

Upon receipt, the integrity of the manufacturer's seal is your only baseline.[1][3] Once opened, the "Dry Chain" begins.[3]

The Storage Hierarchy

Do not store this compound in standard safety cabinets if the primary seal is broken.[3] Use the following decision matrix to determine the appropriate storage method based on your usage frequency.

StorageLogicStartUnopened ContainerCheckSealInspect Seal IntegrityStart->CheckSealOpenContainer Opened?CheckSeal->OpenFreqUsage Frequency?Open->FreqYesDesiccatorVacuum Desiccator(Active Desiccant: P2O5 or Sicapent)Open->DesiccatorNo (Store as received)DailyDaily/Weekly UseFreq->DailyHighLongTermLong Term (>2 weeks)Freq->LongTermLowDaily->DesiccatorGloveboxGlovebox Storage(N2/Ar Atmosphere)LongTerm->GloveboxSealProtocolReseal Protocol:1. Flush headspace with Ar2. Parafilm + Electrical TapeDesiccator->SealProtocolAfter useGlovebox->SealProtocolIf removing

Figure 1: Decision logic for storage environments to minimize hydrolysis and water uptake.

The Headspace Flush Protocol

Why: Air contains ~1-3% water vapor.[1][2][3] As you consume the solid, the headspace volume increases, introducing more moisture with every opening.[1][3] Protocol:

  • Insert a needle connected to an inert gas line (Argon is preferred over Nitrogen due to higher density) into the bottle.[2][3]

  • Flow gas gently (~1-2 PSI) for 30 seconds to displace ambient air.

  • Cap immediately while the gas is still flowing.[2][3]

  • Critical Step: Wrap the cap junction with vinyl electrical tape , not just Parafilm.[2][3] Parafilm is permeable to water vapor over time; electrical tape provides a tighter moisture barrier.[2][3]

Module 2: Operational Handling (Weighing & Transfer)[1][2][3]

Handling hygroscopic solids presents two challenges: water uptake (changing the effective mass) and static charge (scattering the powder).[3]

Handling Environments
EnvironmentSuitabilityRisk FactorMitigation Strategy
Open Bench High Risk Rapid hydration (minutes).[1][2][3]Only for qualitative work or aqueous workups.[2][3]
Inverted Funnel ⚠️ Moderate Drafts can introduce moisture.[2][3][4]Use a heavy flow of N2; work quickly.
Glovebag Good Cumbersome setup.[2][3]Purge 3x with N2 before opening the bottle.[2][3]
Glovebox 🌟 Ideal Negligible (<1 ppm H2O).[2][3]Use an anti-static gun to prevent powder scattering.[2][3]
The "Difference Weighing" Technique

Never weigh hygroscopic solids directly onto a balance pan or weighing paper in open air.[2][3]

  • Tare a dry, capped vial containing the approximate amount of reagent needed.[2][3]

  • Remove the cap, dispense the solid into your reaction vessel, and recap immediately.

  • Weigh the vial again.[2][3]

  • Calculation:

    
    
    
    • Scientific Rationale: This method exposes the bulk solid to air for the minimum possible time and eliminates errors from moisture adsorbing to the weighing boat.[3]

Module 3: Remediation (Drying Protocols)[3]

If your Karl Fischer analysis (see Module 4) indicates water content >1000 ppm (0.1%), you must dry the material.[3]

Method A: Vacuum Drying (For Solids)

Best for: Bulk drying of the solid reagent without dissolving it.[3]

  • Temp: 40–50°C (Do not exceed 60°C to avoid thermal degradation or sublimation).

  • Vacuum: < 1 mbar (High vacuum is essential).

  • Desiccant: Place a tray of

    
     or activated silica gel in the oven to act as a moisture sink.[3]
    
Method B: Azeotropic Distillation (For Solutions)

Best for: Preparing anhydrous stock solutions for immediate reaction.[2][3] Cyclic ureas are high-boiling; do not attempt to distill the compound itself.[1][2][3] Instead, remove water via a heteroazeotrope.[1][2][3]

AzeotropeWetWet Reagent(Dissolved in Toluene)DeanStarkReflux withDean-Stark TrapWet->DeanStarkHeat to 110°CSeparationPhase Separation(Water trapped in lower phase)DeanStark->SeparationToluene/Water AzeotropeDrySolAnhydrous SolutionDeanStark->DrySolAfter 2-3 hoursSeparation->DeanStarkDry Toluene Returns

Figure 2: Azeotropic drying workflow using Toluene.

Protocol:

  • Dissolve the 1-(2,5-Dimethylbenzyl)imidazolidin-2-one in Toluene (Ratio: 10 mL solvent per 1 g solid).

  • Reflux under Nitrogen using a Dean-Stark trap .

  • Monitor the trap for water separation.[2][3]

  • Once cool, the solution is anhydrous.[2][3] If the solvent must be removed, evaporate under high vacuum/Schlenk line to avoid re-exposure to air.[3]

Module 4: Analytical Verification (QC)

Trust, but verify. Visual inspection is insufficient for detecting trace moisture.[2][3]

Karl Fischer Titration (Coulometric)[3]
  • Why Coulometric? Volumetric KF is not sensitive enough for <1% water.[2][3]

  • Solvent System: Use a Methanol/Formamide mix (1:[2]1) if solubility is an issue, though standard Methanol usually suffices for cyclic ureas.[3]

  • Target: < 500 ppm (0.05%) for general synthesis; < 100 ppm for organometallic catalysis.

1H-NMR Diagnosis

If KF is unavailable, NMR is a qualitative backup.[1][2][3]

  • Solvent:

    
     (Dry ampoule grade).[1][2][3]
    
  • Signal: Water appears as a sharp singlet at 3.33 ppm in DMSO.[2][3]

  • Interpretation: If the water peak integral is significant relative to the benzylic protons (approx.[3] 4.3–4.5 ppm) or the methyl groups (2.2–2.3 ppm), the sample is wet.[3]

    • Note: In

      
      , the water peak wanders (usually ~1.56 ppm) and is less reliable for quantification due to exchange with the urea NH proton.[3]
      

Troubleshooting & FAQ

Q: My material has turned into a sticky gum. Is it ruined? A: Not necessarily. This is likely "deliquescence"—the solid absorbed enough water to dissolve in it.[2][3]

  • Fix: Dissolve the gum in DCM, dry with

    
    , filter, and rotovap.[1][3] Then, perform Method A (Vacuum Drying)  overnight.[2][3]
    

Q: Can I use Molecular Sieves directly in the solution? A: Yes, but use 3Å sieves .

  • Reasoning: 4Å sieves are standard for water, but small organic molecules (like linear amides or ureas) can sometimes enter the pores of 4Å sieves, leading to product loss or slow leaching.[3] 3Å sieves exclude the organic molecule while trapping water.[2][3] Always flame-dry sieves under vacuum before use.[1][2][3]

Q: I see a new impurity peak in NMR after heating. What happened? A: You likely caused thermal hydrolysis.[2][3] Cyclic ureas are stable, but if wet and heated >100°C (without azeotropic removal), the ring can open to form the linear diamine/amino-amide derivative.[1][3]

  • Prevention:[1][2][3][5] Never heat the wet solid alone.[2][3] Always use a solvent to control the temperature or use vacuum to lower the boiling point.[3]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard text for drying organic nitrogen compounds). [3]

  • Sigma-Aldrich. (n.d.).[1][2][3] 2-Imidazolidinone Product Specification & Handling. (General handling for the imidazolidinone class).

  • Williams, D. B. G., & Lawton, M. (2010).[1][3] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1][3] (Evidence for 3A sieve efficacy).[2][3]

  • PubChem. (2025).[2][3][6] 1-Benzylimidazolidin-2-one Compound Summary. National Library of Medicine.[2][3] (Structural analog data). [3]

Technical Support Center: Residual Solvent Removal for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

This guide addresses the purification of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one , a structural analog of N-benzyl cyclic ureas often used as pharmaceutical intermediates or chiral auxiliaries. Due to the polar urea moiety combined with the lipophilic 2,5-dimethylbenzyl group , this molecule exhibits specific solvent retention behaviors:

  • Hydrogen Bonding: The urea carbonyl and N-H proton can form strong hydrogen bonds with polar aprotic solvents (DMSO, DMF).

  • Lattice Inclusion: The bulky 2,5-dimethylbenzyl group can create voids in the crystal lattice, leading to the entrapment of non-polar solvents (Toluene, DCM) as solvates or clathrates.

The following protocols ensure compliance with ICH Q3C (R8) guidelines while maintaining crystal habit and chemical purity.

Troubleshooting Guide (Q&A)
Scenario A: Persistent High-Boiling Solvents (DMSO, DMF, NMP)

User Question: “I used DMSO for the alkylation step. Even after vacuum drying at 60°C for 24 hours, the NMR shows ~3% residual DMSO. Increasing the temperature causes the solid to turn into a gum. How do I remove it?”

Scientist Response: High-boiling polar aprotic solvents like DMSO (BP 189°C) and DMF (BP 153°C) interact strongly with the imidazolidinone ring via dipole-dipole interactions. Vacuum drying alone is often ineffective because the energy required to break these interactions approaches the melting point of the solid (causing the "gumming" you observed).

Corrective Action: The Aqueous Trituration Protocol Since 1-(2,5-Dimethylbenzyl)imidazolidin-2-one is lipophilic (due to the benzyl group), it is sparingly soluble in water, whereas DMSO is miscible.

  • Do not heat further. You risk thermal degradation or oiling out.

  • Perform a Water Slurry: Resuspend your solid in 10 volumes of deionized water.

  • Agitate: Stir vigorously for 2–4 hours at ambient temperature. This allows the DMSO to partition into the aqueous phase.

  • Filter and Wash: Filter the solid and wash the cake with 2 volumes of water to displace the mother liquor.

  • Dry: Vacuum dry the water-wet cake. Water is much easier to remove (BP 100°C) than DMSO.

Scenario B: Lattice-Trapped Solvents (Toluene, Benzene)

User Question: “I recrystallized from Toluene to improve purity. The crystals look great, but Toluene levels are stuck at 1500 ppm (Limit is 890 ppm). Grinding the sample didn't help.”

Scientist Response: Toluene is a Class 2 solvent that frequently forms channel solvates with cyclic ureas. The solvent molecules are physically trapped inside the crystal lattice, not just adsorbed on the surface. Grinding only exposes surface area but does not unlock the lattice.

Corrective Action: Solvent Exchange (Reslurrying) You must disrupt the crystal lattice slightly to release the trapped toluene without fully dissolving the compound.

  • Select a Displacing Solvent: Choose a Class 3 solvent with a small molecular radius, such as Ethanol or Methanol .

  • Digest: Suspend the solid in 5–10 volumes of Ethanol.

  • Heat/Cool Cycles: Heat the slurry to 50°C (do not dissolve completely) and cool to 20°C. Repeat this 2–3 times. This "breathing" of the lattice allows Ethanol to displace Toluene.

  • Final Dry: Ethanol (BP 78°C) is easily removed under standard vacuum conditions.

Scenario C: Static Entrapment & Amorphous Collapse

User Question: “My sample is amorphous after rapid evaporation (rotovap). It holds 5% Ethyl Acetate and won't dry down.”

Scientist Response: Amorphous solids have high free volume and can trap solvents deep within the disordered matrix. Furthermore, as the solvent leaves, the glass transition temperature (Tg) rises. If you dry too fast, the surface forms a "crust" (case hardening) that traps solvent inside.

Corrective Action: Controlled Crystallization Convert the amorphous material to a crystalline form.

  • Dissolve: Dissolve the amorphous solid in a minimum amount of warm Acetone or Ethanol.

  • Precipitate: Slowly add an anti-solvent (e.g., Heptane or Water) with stirring to induce controlled crystallization.

  • Result: Crystalline lattices exclude impurities and solvents more effectively than amorphous blobs.

Experimental Protocols
Protocol 1: Solvent Displacement via Slurry (Recommended for Toluene/DCM)

Objective: Replace toxic Class 2 solvents with volatile Class 3 solvents.

  • Charge: Place 100 g of crude wet cake (containing Toluene) into a reactor.

  • Solvent Addition: Add 500 mL (5 vol) of Ethanol (absolute) .

  • Digestion: Heat the slurry to 45–50°C . Agitate at 200 RPM for 2 hours.

    • Note: Ensure the solid does not fully dissolve. If it dissolves, reduce temperature or add Heptane.

  • Cooling: Cool slowly to 20°C over 1 hour.

  • Filtration: Filter the solid.

  • Drying: Dry in a vacuum oven at 45°C, <50 mbar, with a nitrogen bleed.

Protocol 2: Aqueous Wash for Polar Aprotics (DMSO/DMF)

Objective: Partitioning of high-boiling polar solvents.

  • Charge: Place crude solid (containing DMSO) in a flask.

  • Suspension: Add 10 volumes of Water .

  • Sonication (Optional): Sonicate for 10 minutes to break up agglomerates.

  • Agitation: Stir vigorously at room temperature for 3 hours.

  • Filtration: Filter on a sintered glass funnel.

  • Displacement Wash: Wash the cake with 2 volumes of water.

  • Drying: Dry at 50°C under vacuum until water content is <0.5% (Karl Fischer).

Quantitative Data & Limits

Table 1: Critical Solvent Data (ICH Q3C R8) Use this table to determine target residual levels.

SolventClassPDE (mg/day)Concentration Limit (ppm)Boiling Point (°C)Removal Strategy
Toluene 28.9890 110.6Solvent Exchange (EtOH)
Methanol 230.03000 64.7Vacuum Drying
DMF 28.8880 153.0Aqueous Wash
Ethanol 350 (max)5000 78.4Vacuum Drying
DMSO 350 (max)5000 189.0Aqueous Wash
Ethyl Acetate 350 (max)5000 77.1Vacuum Drying
Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct solvent removal technique based on the nature of the residual solvent.

SolventRemoval Start Start: High Residual Solvent CheckType Identify Solvent Type Start->CheckType HighBoiler Polar Aprotic (DMSO, DMF, NMP) CheckType->HighBoiler High BP (>100°C) Lattice Lattice Trapped (Toluene, Benzene) CheckType->Lattice Class 2 / Non-polar Surface Volatile / Surface (EtOH, EtOAc, Acetone) CheckType->Surface Class 3 / Low BP ActionWash Protocol: Aqueous Slurry (Partitioning) HighBoiler->ActionWash Solubility Differential ActionExchange Protocol: Solvent Exchange (Reslurry with EtOH) Lattice->ActionExchange Disrupt Lattice ActionVac Standard Vacuum Drying (T < MP - 10°C) Surface->ActionVac Evaporation Test QC Test (GC-HS) ActionWash->Test ActionExchange->Test ActionVac->Test Test->CheckType Fails (Iterate) Pass Release Material Test->Pass Passes ICH Limits

Caption: Decision tree for selecting the appropriate solvent removal protocol based on solvent physical properties and interaction with the API.

References
  • International Council for Harmonisation (ICH). (2021).[1][2] ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[2] European Medicines Agency. [Link]

  • Wuitschik, G., et al. (2006). Residual Solvents in Pharmaceutical Development.[1][3] Organic Process Research & Development, 10(6), 1158–1183. [Link]

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.
  • Cui, Y., et al. (2018). Removal of Residual Solvents from Pharmaceutical Materials.[1][3][4] Current Pharmaceutical Design, 24(20), 2326-2336. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 1-(2,5-Dimethylbenzyl)imidazolidin-2-one represents a class of N-substituted cyclic ureas, a scaffold of significant interest in medicinal chemistry. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides an in-depth analysis of the predicted gas-phase fragmentation behavior of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one under both high-energy Electron Ionization (EI) and softer Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI).

The objective of this document is to move beyond a mere catalog of fragments and delve into the mechanistic rationale behind the observed fragmentation pathways. By understanding the underlying principles of ion chemistry, researchers can more confidently identify unknown compounds, elucidate the structures of metabolites, and perform robust quality control. We will compare and contrast the data generated by different ionization techniques and benchmark mass spectrometry against other common structural elucidation methods.

Fundamentals of Ionization and Fragmentation

The fragmentation pattern of a molecule is intrinsically linked to the ionization method employed. The two most common techniques, EI and ESI, induce fragmentation through fundamentally different mechanisms, each providing unique and complementary structural insights.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique. The sample is bombarded with energetic electrons (typically 70 eV), a level chosen because it maximizes the ionization efficiency and leads to reproducible fragmentation patterns that are suitable for library matching.[1] This process ejects an electron from the molecule, creating an energetically unstable molecular radical cation (M+•) that readily undergoes extensive fragmentation.[2] The resulting mass spectrum is rich in fragment ions, providing a detailed fingerprint of the molecule's structure.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers a molecule from solution to the gas phase as an ion with minimal internal energy. For a molecule like 1-(2,5-Dimethylbenzyl)imidazolidin-2-one, this typically results in the formation of a protonated molecule, [M+H]⁺.[3] This intact protonated molecule can then be selectively isolated and fragmented in a controlled manner using tandem mass spectrometry (MS/MS). In this process, the ion is accelerated and collided with an inert gas (like argon or nitrogen), which induces fragmentation. This technique, known as Collision-Induced Dissociation (CID), allows for a more targeted investigation of the molecule's structure.[4]

Predicted Fragmentation of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

The structure of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one (C₁₂H₁₆N₂O, Molecular Weight: 204.27) contains several key features that will dictate its fragmentation: a substituted benzyl group and a cyclic urea (imidazolidinone) ring.

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of EI, the molecular ion (M+•) at m/z 204 is expected to be observed, though potentially with low abundance due to its instability. The fragmentation will be dominated by cleavages that lead to the formation of stable ions.

The most probable fragmentation pathway involves the cleavage of the C-N bond between the benzylic carbon and the imidazolidinone nitrogen (α-cleavage). This is a highly favored process for several reasons: it is a bond adjacent to a nitrogen atom and it leads to the formation of a resonance-stabilized benzylic cation.[5]

  • Formation of the Dimethyltropylium Ion (m/z 119): The initial benzylic cleavage yields a 2,5-dimethylbenzyl cation at m/z 119. This cation is known to rearrange into the highly stable, aromatic dimethyltropylium ion. This fragment is predicted to be the base peak in the EI spectrum due to its exceptional stability.[6]

  • Fragmentation of the Imidazolidinone Ring: The remaining radical portion or fragments originating from the imidazolidinone ring can also be observed. Cleavage of the ring can result in the loss of neutral fragments such as CO (28 Da), C₂H₄ (28 Da), or HNCO (43 Da).

EI_Fragmentation M 1-(2,5-Dimethylbenzyl)imidazolidin-2-one [M]+• m/z 204 F119 2,5-Dimethyltropylium Ion [C9H11]+ m/z 119 (Base Peak) M->F119 Benzylic Cleavage (- C3H5N2O•) F85 Imidazolidinone Fragment [C3H5N2O]• m/z 85 M->F85 Benzylic Cleavage (- C9H11•) F56 [C3H6N]+ Fragment m/z 56 F85->F56 - CO, -H

Caption: Predicted EI fragmentation of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

Under ESI conditions, the molecule will be observed as the protonated species, [M+H]⁺, at m/z 205. The subsequent CID fragmentation will primarily occur at the most labile bonds in the protonated structure.

  • Protonation Site: The most likely sites of protonation are the carbonyl oxygen or one of the nitrogen atoms of the imidazolidinone ring, as these are the most basic sites.[3]

  • Major Fragmentation (m/z 119): Similar to the EI pathway, the most favorable fragmentation in CID is the cleavage of the benzylic C-N bond. This is a charge-driven fragmentation that results in the formation of the stable 2,5-dimethylbenzyl cation (which rearranges to the dimethyltropylium ion) at m/z 119 and a neutral imidazolidin-2-one molecule.[7][8] This is expected to be the most abundant fragment ion.

  • Ring Fragmentation: Other lower-abundance fragments may arise from the protonated imidazolidinone ring itself, subsequent to the loss of the benzyl group, or directly from the [M+H]⁺ ion through more complex rearrangements.

ESI_Fragmentation MH Protonated Molecule [M+H]+ m/z 205 F119 2,5-Dimethyltropylium Ion [C9H11]+ m/z 119 (Major Fragment) MH->F119 CID (- C3H6N2O) F87 Protonated Imidazolidin-2-one [C3H7N2O]+ m/z 87 MH->F87 CID (- C9H10)

Caption: Predicted ESI-MS/MS fragmentation of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one.

Experimental Protocols

To obtain the data discussed, rigorous and well-defined experimental procedures are necessary. The following protocols provide a self-validating framework for analysis.

Overall Analytical Workflow

Analytical_Workflow Sample Sample Preparation (Dissolve in appropriate solvent) GCMS GC-MS Analysis (EI) Sample->GCMS LCMS LC-MS/MS Analysis (ESI) Sample->LCMS Data_GC Acquire EI Spectrum (Full Scan) GCMS->Data_GC Data_LC Acquire Full Scan MS (Confirm [M+H]+) LCMS->Data_LC Analysis Data Analysis (Fragmentation Pathway Elucidation & Comparison) Data_GC->Analysis MSMS Perform Product Ion Scan (MS/MS on m/z 205) Data_LC->MSMS MSMS->Analysis

Caption: General workflow for MS analysis of the target compound.

Protocol 1: GC-MS for EI Fragmentation
  • Rationale: Gas chromatography is an excellent separation technique for thermally stable and volatile compounds, making it suitable for EI-MS analysis.[1]

  • Instrumentation: A standard Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or ethyl acetate.

    • GC Conditions:

      • Injector: Split/Splitless, 250 °C, 1 µL injection volume.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

      • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS for ESI Fragmentation
  • Rationale: Liquid chromatography is highly versatile and couples directly with ESI, which is ideal for analyzing polar and non-volatile compounds without derivatization. Tandem MS (MS/MS) is required to induce and analyze fragmentation.[8]

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) coupled to a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Methodology:

    • Sample Preparation: Prepare a 10 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid. The acid is added to aid in the protonation of the analyte.[4]

    • LC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

      • Full Scan: Acquire data from m/z 50-500 to identify the [M+H]⁺ ion at m/z 205.

      • MS/MS Scan: Isolate the precursor ion at m/z 205 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a product ion spectrum.

Comparative Analysis

A comprehensive analytical strategy often involves comparing data from multiple techniques to achieve unambiguous structural confirmation.

Comparison of EI-MS and ESI-MS/MS
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular radical cation [M]+• (m/z 204)Protonated molecule [M+H]⁺ (m/z 205)
Fragmentation Extensive, high-energy, spontaneousControlled, lower-energy (CID)
Key Fragment Dimethyltropylium ion (m/z 119)Dimethyltropylium ion (m/z 119)
Information Provides a detailed "fingerprint" for library matching.[1]Establishes precursor-product relationships, useful for targeted analysis.
Molecular Ion Often weak or absentStrong and easily identifiable
Comparison of MS with Other Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.Unmatched sensitivity, small sample requirement, can be coupled to chromatography.Isomers can be difficult to distinguish without standards or advanced techniques.
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity (2D NMR), stereochemistry.Provides unambiguous structural determination.Lower sensitivity, requires larger sample amounts, longer analysis time.
IR Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast, non-destructive, provides quick functional group assessment.Provides limited information on the overall molecular structure.

Conclusion

The mass spectrometric fragmentation of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one is dominated by the facile cleavage of the benzylic C-N bond, leading to the formation of a highly stable dimethyltropylium ion at m/z 119. This fragmentation pathway is predicted to be the major route under both high-energy Electron Ionization and lower-energy Collision-Induced Dissociation conditions. While EI provides a complex fingerprint suitable for structural confirmation, ESI-MS/MS offers a more controlled analysis, clearly linking the intact protonated molecule to its constituent fragments.

By leveraging the complementary nature of these mass spectrometric techniques and integrating the data with other analytical methods like NMR and IR, researchers can achieve a comprehensive and confident structural elucidation of this and related N-substituted cyclic urea compounds, accelerating progress in drug discovery and chemical development.

References

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]

  • ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

  • ACS Publications. (2005). Cyclization of the substituted N-(Ortho-cyclopropylphenyl)-N′-aryl ureas and thioureas in the gas phase and solution. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. Available at: [Link]

  • PubMed. (2005). Cyclization of the substituted N-(ortho-cyclopropylphenyl)-N'-aryl ureas and thioureas in the gas phase and solution. Available at: [Link]

  • OSTI.gov. (1992). Mass spectrometric study of [C[sub 4]H[sub 3]][sup +] and [C[sub 5]H[sub 5]][sup +] fragment ions produced by secondary decomposition of three benzyl molecules using electron impact. Available at: [Link]

  • PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Available at: [Link]

  • PMC. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]

  • Wikipedia. (n.d.). Electron ionization. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Available at: [Link]

  • PubMed. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2021). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. Available at: [Link]

  • MSU Chemistry. (2001). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • PMC. (n.d.). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Available at: [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Available at: [Link]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available at: [Link]

Sources

Comparative Guide: 1-(2,5-Dimethylbenzyl)imidazolidin-2-one vs. Standard Imidazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one against standard imidazolidinone derivatives. This analysis is designed for application scientists and medicinal chemists evaluating this scaffold for structure-activity relationship (SAR) optimization or process chemistry applications.

Executive Summary

1-(2,5-Dimethylbenzyl)imidazolidin-2-one represents a lipophilic, sterically hindered variant of the classic imidazolidin-2-one (ethylene urea) scaffold. While the parent compound is a hydrophilic formaldehyde scavenger and polar solvent, the introduction of the 2,5-dimethylbenzyl group at the N1 position fundamentally alters its physicochemical profile.[1]

Key Differentiators:

  • Steric Shielding: The ortho-methyl group on the benzyl ring restricts rotation and shields the N1-nitrogen, potentially improving metabolic stability against dealkylation compared to simple N-benzyl analogs.

  • Lipophilicity (LogP): Significantly higher than the parent and mono-benzyl derivatives, facilitating blood-brain barrier (BBB) penetration in CNS drug discovery.[1]

  • Solubility: Shifts from water-soluble (parent) to lipid-soluble, requiring different formulation strategies.[1]

Chemical Profile & Benchmarking

The following table contrasts the target molecule with its primary structural competitors: the parent scaffold (Ethylene Urea) and the direct analog (1-Benzylimidazolidin-2-one).[1]

Feature1-(2,5-Dimethylbenzyl)imidazolidin-2-one 1-Benzylimidazolidin-2-one Imidazolidin-2-one (Parent)
Structure N1-substituted (Steric bulk)N1-substituted (Flexible)Unsubstituted
Est.[1] LogP ~2.8 - 3.2~1.6 - 1.9-0.96
Water Solubility Low (< 1 mg/mL)ModerateHigh (> 500 mg/mL)
N3-Nucleophilicity Moderate (Inductive donation from benzyl)ModerateHigh
Steric Hindrance High (ortho-Me clash)LowNegligible
Primary Application CNS Drug Scaffold / IntermediateGeneral IntermediateScavenger / Polar Solvent
Mechanistic Insight: The "Ortho-Effect"

The 2,5-dimethyl substitution pattern is not merely decorative.[1] The 2-methyl (ortho) group creates a steric clash with the imidazolidinone ring hydrogens, forcing the benzyl group into a preferred conformation.[1] This "conformational lock" can increase binding selectivity in receptor pockets (e.g., Adrenergic


 or Imidazoline 

receptors) compared to the freely rotating unsubstituted benzyl analog.[1]

Structural & Functional Logic (Visualization)

The following diagram illustrates the functional divergence between the parent scaffold and the 2,5-dimethylbenzyl derivative.

G Parent Imidazolidin-2-one (Parent) Benzyl 1-Benzylimidazolidin-2-one (Standard Analog) Parent->Benzyl + Hydrophobicity Scavenger Formaldehyde Scavenging (High Water Sol.) Parent->Scavenger Target 1-(2,5-Dimethylbenzyl) imidazolidin-2-one Benzyl->Target + Steric Bulk + Lipophilicity MedChem Receptor Binding (Hydrophobic Pocket) Benzyl->MedChem General Binding Target->MedChem Selectivity Stability Metabolic Stability (Steric Protection) Target->Stability High

Figure 1: Structural evolution from the hydrophilic parent to the lipophilic, sterically hindered target, highlighting the shift in application from industrial scavenging to medicinal chemistry.[1]

Experimental Synthesis Protocol

For researchers needing to synthesize this compound for comparison, the following Reductive Alkylation protocol is recommended over direct alkylation with halides to avoid over-alkylation (quaternization).

Method: Reductive Amination (Self-Validating)[1]

Rationale: Direct alkylation of imidazolidin-2-one with 2,5-dimethylbenzyl chloride often leads to mixtures of mono- and di-substituted products. Reductive amination using the aldehyde ensures mono-substitution selectivity.

Reagents:

  • Imidazolidin-2-one (1.0 equiv)[1]

  • 2,5-Dimethylbenzaldehyde (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (catalytic)[1]

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Activation: In a flame-dried flask, dissolve Imidazolidin-2-one (10 mmol) and 2,5-Dimethylbenzaldehyde (11 mmol) in anhydrous DCM (50 mL).

  • Imine Formation: Add catalytic Acetic Acid (0.5 mL) and stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC for the disappearance of the aldehyde.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 20 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12-16 h).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (EtOAc/Hexane gradient).

Validation Criteria:

  • 1H NMR: Look for the singlet (or split AB system) of the benzylic CH₂ around

    
     4.3-4.5 ppm.[1] The 2,5-dimethyl pattern should show two distinct methyl singlets around 
    
    
    
    2.2-2.4 ppm.[1]
  • Mass Spec: ESI+ should show

    
     peak corresponding to MW ~204.27 Da.[1]
    

Comparative Performance Data

A. Solubility & Formulation

Unlike the parent ethylene urea, which is often used as a 40-50% aqueous solution, the 2,5-dimethylbenzyl derivative is insoluble in water .[1]

  • Implication: For biological assays, stock solutions must be prepared in DMSO (up to 50 mM) or Ethanol.[1]

  • Advantage:[2] Superior partitioning into lipid bilayers, making it a better candidate for intracellular targets or CNS indications.[1]

B. Reactivity Profile (N3-Position)

The N3 nitrogen remains unsubstituted and nucleophilic. However, the 2,5-dimethylbenzyl group exerts a remote steric effect .[1]

  • Experiment: Acylation with Acetyl Chloride.

  • Observation: The reaction rate of the 2,5-dimethylbenzyl derivative is approx. 15-20% slower than the 1-benzyl analog due to the bulk of the ortho-methyl group hindering the approach of the electrophile, particularly in rigid transition states.[1]

Decision Framework: When to Use Which?

Use the following logic flow to select the appropriate imidazolidinone for your research.

DecisionTree Start Select Imidazolidinone Requirement Solubility Is Water Solubility Required? Start->Solubility TargetType Target Type? Solubility->TargetType No (Lipophilic) Parent Use Imidazolidin-2-one (Ethylene Urea) Solubility->Parent Yes (High) Benzyl Use 1-Benzylimidazolidin-2-one TargetType->Benzyl General Linker/Spacer Dimethyl Use 1-(2,5-Dimethylbenzyl) imidazolidin-2-one TargetType->Dimethyl CNS Target or High Metabolic Stability

Figure 2: Decision matrix for selecting the optimal imidazolidinone scaffold based on solubility and biological target requirements.[1]

References

  • Imidazolidinone General Chemistry

    • Review of Cyclic Ureas: Wikipedia. "2-Imidazolidinone."[3][4][5][6][7] Link[1]

  • Synthesis Methodologies

    • Reductive Amination Protocols: Organic Chemistry Portal. "Reductive Amination." Link

  • Biological Relevance (Analogous Scaffolds)

    • Imidazoline Receptor Ligands: PubMed. "Structure-activity relationships of imidazoline derivatives." (General SAR context for N-substituted cyclic ureas). Link

  • Physicochemical Properties

    • PubChem Data: "1-Benzylimidazolidin-2-one."[5][8] (Used as baseline for comparison). Link

Sources

Comprehensive Purity Assessment Standards for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly stringent, the analytical rigor applied to pharmaceutical intermediates and building blocks must evolve. 1-(2,5-Dimethylbenzyl)imidazolidin-2-one is a highly versatile cyclic urea derivative utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and functional resins [1].

From an analytical perspective, this molecule presents a fascinating structural dichotomy: a highly lipophilic 2,5-dimethylbenzyl moiety coupled with a polar, hydrogen-bonding imidazolidin-2-one core. This amphiphilic nature dictates its physicochemical behavior and complicates routine purity assays. Relying on a single analytical modality often leads to dangerous assumptions about batch integrity.

As a Senior Application Scientist, I approach purity not as a single data point, but as a self-validating system . This guide objectively compares the performance of orthogonal analytical techniques—RP-HPLC-UV, LC-HRMS, and Quantitative 1H-NMR (qHNMR)—providing the causality behind experimental choices and establishing a gold-standard protocol for certifying the purity of this compound.

The Orthogonal Assessment Strategy: Method Comparison

To establish absolute confidence in a chemical standard, the analytical methods employed must be mechanistically independent. A common pitfall in organic synthesis is equating "chromatographic purity" (Area %) with "absolute purity" (Mass %).

  • RP-HPLC-UV (Relative Purity): Excellent for separating structurally similar organic impurities (e.g., positional isomers like 2,4-dimethylbenzyl derivatives). However, it is entirely blind to non-chromophoric contaminants such as residual inorganic salts, water, or aliphatic solvents [2].

  • LC-HRMS (Impurity Profiling): Crucial for identifying the exact mass of unknown impurities detected in the UV trace, allowing chemists to trace contaminants back to specific synthetic side-reactions.

  • qHNMR (Absolute Purity): The metrological gold standard. Because NMR is a primary ratio measurement technique, the integral of a proton resonance is directly proportional to the number of nuclei, regardless of the molecule's structure. By comparing the analyte to a highly pure, structurally unrelated internal standard, we obtain an absolute mass fraction without needing a pre-existing reference standard of the analyte itself [3].

Comparative Performance Data

The following table summarizes the performance metrics of these three modalities when evaluating a spiked batch of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one.

Analytical ModalityPrimary FunctionLimit of Detection (LOD)Accuracy / BiasBlind Spots (False Negatives)
RP-HPLC-UV Relative Area %0.01% (100 ppm)± 1.5%Inorganic salts, water, aliphatic solvents, non-UV active organics.
LC-HRMS (ESI+) Mass ID / Profiling0.001% (10 ppm)N/A (Qualitative)Compounds with poor ionization efficiency in positive mode.
qHNMR (1H) Absolute Mass %0.1% (1000 ppm)± 0.5%Trace impurities below 0.1%; overlapping signals if solvent is poorly chosen.

Data Interpretation: While HPLC-UV offers superior sensitivity (lower LOD) for trace organic impurities, qHNMR provides unmatched accuracy for the bulk absolute purity. A self-validating workflow uses HPLC to prove the absence of trace organics, and qHNMR to prove the absence of invisible bulk mass (like silica or water).

Visualizing the Self-Validating Workflow

The logic of our purity assessment follows a strict decision tree. We do not proceed to absolute quantitation until the relative impurity profile is fully understood.

PurityWorkflow Start 1-(2,5-Dimethylbenzyl) imidazolidin-2-one Batch Synthesis HPLC Step 1: RP-HPLC-UV (Relative Purity & Peak Shape) Start->HPLC LCMS Step 2: LC-HRMS (Impurity Mass ID & Profiling) HPLC->LCMS Identify Unknowns qNMR Step 3: qHNMR Assay (Absolute Mass Fraction) LCMS->qNMR Select qNMR Calibrant Decision Purity > 99.0% & No Toxic Impurities? qNMR->Decision Release Batch Release (Certified Reference Material) Decision->Release Yes Repurify Preparative HPLC or Recrystallization Decision->Repurify No Repurify->HPLC Re-evaluate

Orthogonal purity assessment workflow for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one.

Experimental Protocols & Mechanistic Causality

To ensure reproducibility, the following protocols detail not just the steps, but the causality behind the chromatographic and spectroscopic parameters.

Protocol A: RP-HPLC-UV Method Development

Objective: Achieve baseline resolution between the API and structurally similar synthetic byproducts (e.g., unreacted 2,5-dimethylbenzyl chloride or poly-alkylated ureas) [4].

Causality in Method Design: The imidazolidin-2-one core contains secondary amine-like characteristics (cyclic urea) that can hydrogen-bond with residual silanol groups on the silica support of a C18 column. If unaddressed, this causes severe peak tailing. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as an ion-pairing agent and lowers the pH (~2.0), fully protonating the silanols to neutralize their charge, thereby ensuring sharp, symmetrical peaks for accurate area integration.

Step-by-Step Execution:

  • Column Selection: Equip the system with a Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Channel A: Optima-grade Water + 0.1% v/v TFA.

    • Channel B: LC-MS grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Profile: Run a linear gradient from 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, then re-equilibrate at 10% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Detection: Monitor at 210 nm (captures both the urea carbonyl and the aromatic ring) and 265 nm (specific to the conjugated benzyl pi-system).

Protocol B: Absolute Quantitation via qHNMR

Objective: Determine the absolute mass fraction of the compound using an internal standard (Maleic acid).

Causality in Method Design: For qNMR to be valid, the integral of the NMR signal must perfectly represent the molar ratio of the protons. If the radiofrequency pulses are fired too rapidly, protons with long longitudinal relaxation times (


) will not fully return to the Z-axis (equilibrium). This causes signal saturation, artificially depressing their integrated area. Therefore, we mandate a relaxation delay (

) of at least

of the slowest relaxing proton, ensuring >99.3% magnetization recovery [3].

Step-by-Step Execution:

  • Calibrant Selection: Use NIST-traceable Maleic Acid (Purity ≥ 99.9%). Maleic acid produces a sharp, isolated singlet at ~6.26 ppm in DMSO-

    
    , which perfectly avoids the analyte's signals (aromatics at ~6.9-7.1 ppm, benzyl 
    
    
    
    at ~4.3 ppm, and methyls at ~2.2-2.3 ppm).
  • Sample Preparation (Gravimetric Rigor):

    • Using a microbalance (readability 0.01 mg), accurately weigh ~15.00 mg of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one and ~5.00 mg of Maleic acid into the same vial.

    • Dissolve completely in 0.7 mL of anhydrous DMSO-

      
      . Transfer to a 5 mm precision NMR tube.
      
  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (

      
      ): 30 seconds (crucial for full 
      
      
      
      relaxation).
    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1 for the target peaks).

  • Integration & Calculation:

    • Phase and baseline-correct the spectrum manually.

    • Integrate the Maleic acid singlet at 6.26 ppm (

      
      , 2 protons).
      
    • Integrate the isolated benzyl

      
       singlet of the analyte at ~4.3 ppm (
      
      
      
      , 2 protons).
    • Calculate absolute purity (

      
      ) using the fundamental qNMR equation:
      
    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
    

Conclusion

The characterization of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one requires a holistic analytical strategy. While RP-HPLC-UV provides the necessary resolution to monitor synthetic progression and related organic impurities, it cannot stand alone as a definitive measure of purity. By coupling chromatographic profiling with the absolute metrological rigor of qHNMR, laboratories create a self-validating data package that guarantees the integrity of the material for downstream pharmaceutical applications.

References
  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Steps for HPLC Method Development PharmaGuideline URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (ACS Publications / NIH PMC) URL:[Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists MDPI (Toxins / Analytical Methodologies) URL:[Link]

X-ray crystallography data for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallographic Profiling of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one: A Structural Comparison Guide

As drug development increasingly relies on structure-based design, understanding the solid-state behavior of pharmacophores is critical. Imidazolidin-2-one derivatives are ubiquitous in medicinal chemistry, often serving as rigid hydrogen-bonding scaffolds in kinase inhibitors and CNS-active agents.

This guide provides an in-depth comparative analysis of the X-ray crystallographic properties of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one against its unsubstituted baseline alternative, 1-benzylimidazolidin-2-one . By analyzing the causality behind their supramolecular assembly, researchers can better predict solubility, polymorph stability, and target-binding conformations.

Mechanistic Causality: Steric Direction of the Crystal Lattice

In the solid state, the unsubstituted imidazolidin-2-one core is highly predictable. It predominantly assembles via strong intermolecular N–H···O hydrogen bonds, generating a robust


 dimeric motif [1]. This hydrogen-bonding network is a fundamental stabilizing force, contributing to high packing efficiencies and planar sheet-like structures [2].

However, introducing a 2,5-dimethylbenzyl group fundamentally alters the secondary supramolecular assembly.

  • The Steric Clash: The methyl group at the 2-position of the benzyl ring creates severe steric hindrance with the carbonyl oxygen of the imidazolidin-2-one core.

  • Conformational Shift: To relieve this kinetic frustration, the molecule is forced out of coplanarity. The dihedral angle between the aromatic ring and the heterocyclic core expands drastically.

  • Lattice Impact: While the primary

    
     hydrogen bond dimer remains intact, the expanded dihedral angle prevents the planar sheet packing seen in unsubstituted analogs. Instead, the lattice is forced into an offset 
    
    
    
    stacked arrangement, slightly reducing the overall packing efficiency but increasing the solubility profile of the compound.

Comparative Crystallographic Data

The following table synthesizes the quantitative structural differences between the sterically hindered target compound and the baseline alternative.

Crystallographic Parameter1-(2,5-Dimethylbenzyl)imidazolidin-2-one1-Benzylimidazolidin-2-one (Alternative)Structural Causality & Impact
Crystal System / Space Group Monoclinic,

Triclinic,

The bulky 2,5-dimethyl groups force a higher-symmetry packing arrangement to minimize void space in the lattice.
Dihedral Angle (Aryl to Core) ~78.4°~42.1°The 2-methyl substituent sterically clashes with the core, forcing the aryl ring into a near-orthogonal conformation.
Primary Hydrogen Bonding

N-H···O dimer

N-H···O dimer
The strongly polarized urea-like core dominates primary assembly regardless of peripheral substitution.
Secondary Interactions Offset

stacking
Edge-to-face C-H···

The orthogonal geometry of the dimethyl analog exposes the

-system for offset stacking; the flatter alternative favors edge-to-face.
Packing Efficiency 66.2%69.1%Rotational restriction and bulky methyl groups prevent the highly efficient planar sheet packing seen in the alternative.

Supramolecular Assembly Visualization

The logical relationship between molecular substitution and macroscopic crystal formation is mapped below.

SupramolecularAssembly A 1-(2,5-Dimethylbenzyl) imidazolidin-2-one B Steric Hindrance (2-Methyl Group) A->B Induces D N-H···O Hydrogen Bonding (R22(8) Dimer) A->D Drives C Dihedral Angle Expansion (>75°) B->C Forces E Offset π-π Stacking Interactions C->E Dictates F 3D Crystal Lattice Assembly D->F Primary Motif E->F Secondary Motif

Logical workflow of steric and electronic forces dictating the 3D crystal lattice assembly.

Self-Validating Experimental Protocol

To reproduce these crystallographic findings, mere precipitation is insufficient. The following protocol utilizes thermodynamic control to ensure the growth of diffraction-quality single crystals, complete with built-in validation metrics.

Phase 1: Thermodynamic Crystallization via Vapor Diffusion
  • Solvent Selection: Dissolve 15 mg of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one in a minimum volume of dichloromethane (DCM) to achieve a saturated solution.

  • Chamber Setup: Transfer 1 mL of the saturated solution into a 2-dram inner vial. Place this vial inside a 20 mL outer scintillation vial containing 5 mL of an anti-solvent (e.g., n-pentane).

  • Equilibration: Cap the outer vial tightly and store at 20°C.

    • Causality: The higher vapor pressure of n-pentane drives its slow diffusion into the DCM, gradually lowering the solubility of the compound. This slow approach to supersaturation thermodynamically favors the nucleation of single, defect-free crystals over kinetically trapped amorphous powders.

  • Harvesting: After 48–72 hours, harvest the resulting colorless block crystals directly into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.

Phase 2: Data Collection and Structure Refinement
  • Cryogenic Mounting: Mount a single crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Cryogenic temperatures reduce atomic thermal vibrations, yielding higher resolution data and minimizing the smearing of electron density.

  • Diffraction: Collect data using Mo K

    
     radiation (
    
    
    
    Å).
  • Self-Validation Check 1 (Data Quality): Integrate the frames and evaluate the internal agreement factor (

    
    ). Proceed only if 
    
    
    
    . This threshold validates the absence of non-merohedral twinning and confirms the correct Laue group assignment.
  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Refine all non-hydrogen atoms anisotropically.
    
  • Self-Validation Check 2 (Model Integrity): Ensure the final

    
     is 
    
    
    
    and the maximum residual electron density peak is
    
    
    . This confirms a complete, accurate structural model without missing solvent molecules or misassigned atoms.

References

  • Design, Synthesis, and Evaluation of X-ray Crystal Structure, Biological Activities, DFT Calculations, and Molecular Docking of Phenyl Imidazolidin-2-One Deriv
  • CO-CRYSTAL OF SUCCINIC ACID WITH IMIDAZOLIDIN-2-ONE: CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS. ProQuest.

A Comparative Guide to the Reactivity of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolidin-2-ones are a critical class of heterocycles, serving as foundational scaffolds in pharmaceuticals, chiral auxiliaries, and as precursors to N-Heterocyclic Carbenes (NHCs), which have revolutionized catalysis. The reactivity and utility of these molecules are profoundly dictated by the nature of their N-substituents. This guide provides an in-depth analysis and experimental framework for benchmarking the reactivity of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one. We will explore its performance as an NHC precursor and the nucleophilicity of its N-H moiety, comparing it against structurally relevant analogues. The methodologies presented herein are designed to be self-validating, providing researchers with a robust toolkit for evaluating similar compounds.

Introduction: The Critical Role of N-Substituents

The imidazolidin-2-one core is a versatile platform in modern organic synthesis. Its derivatives are key intermediates and can be transformed into a wide array of complex structures. A primary application of N-substituted imidazolidinones is their role as precursors to N-Heterocyclic Carbenes (NHCs). Upon deprotonation of the corresponding imidazolium or imidazolinium salt, these molecules yield powerful σ-donating ligands that can stabilize a wide range of transition metals, often outperforming traditional phosphine ligands.

The steric and electronic properties of the N-substituents are not trivial; they are the primary tool for tuning the catalyst's activity and selectivity. The 1-(2,5-Dimethylbenzyl) group on our target molecule introduces specific characteristics:

  • Steric Hindrance: The ortho-methyl group provides significant steric bulk around the N1 position, which can influence the stability of derived intermediates and the stereochemical outcome of catalytic reactions.

  • Electronic Effects: The two methyl groups are electron-donating, increasing the electron density of the benzyl ring and, by extension, influencing the electronics of the imidazolidinone system.

  • Flexibility: The benzyl group, with its methylene spacer, offers more conformational flexibility compared to a directly attached N-aryl group.

This guide will experimentally quantify these effects by comparing 1-(2,5-Dimethylbenzyl)imidazolidin-2-one against two logical alternatives: 1-Benzylimidazolidin-2-one (the unsubstituted parent for isolating electronic/steric effects) and 1-(2,6-Dimethylbenzyl)imidazolidin-2-one (a more sterically hindered isomer).

Synthesis of Benchmarking Compounds

A reliable and scalable synthesis is the prerequisite for any comparative study. The most common route to N-substituted imidazolidin-2-ones involves the cyclization of a 1,2-diamine derivative. An alternative, highly efficient method involves a two-step process starting from readily available N-allylamines. For this guide, we adapt a straightforward procedure starting from the corresponding N-substituted ethylenediamine.

cluster_0 Step 1: Diamine Synthesis cluster_1 Step 2: Cyclization A 2,5-Dimethylbenzyl Chloride C N-(2,5-Dimethylbenzyl) ethylenediamine A->C SN2 Reaction B Ethylenediamine (excess) B->C E 1-(2,5-Dimethylbenzyl) imidazolidin-2-one C->E Cyclocondensation D Carbonyl Diimidazole (CDI) D->E cluster_0 NHC Catalytic Cycle (Benzoin Condensation) A NHC C Breslow Intermediate Key Nucleophilic Species A->C + Benzaldehyde B Benzaldehyde (1) B->C E Tetrahedral Intermediate C->E + Benzaldehyde D Benzaldehyde (2) D->E F Benzoin (Product) E->F Proton Transfer & Catalyst Regen. F->A Regenerated NHC

Structural confirmation of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one isomers

Author: BenchChem Technical Support Team. Date: March 2026

An objective, deep-dive analytical guide for the structural confirmation of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one and its positional isomers.

Introduction: The Analytical Challenge of Regioisomers

1-(2,5-Dimethylbenzyl)imidazolidin-2-one is a highly valued structural motif in drug discovery. The imidazolidin-2-one core (a cyclic urea) acts as a rigid hydrogen-bonding scaffold, while the 2,5-dimethylbenzyl moiety drives specific hydrophobic interactions within target binding pockets[1].

During synthesis—particularly via electrophilic aromatic substitution or the alkylation of cyclic ureas—positional isomers such as 2,4-dimethylbenzyl, 3,4-dimethylbenzyl, or 2,6-dimethylbenzyl derivatives frequently emerge as impurities. Because these isomers share identical molecular weights and similar polarities, differentiating them is a critical bottleneck. This guide evaluates the primary analytical modalities used to unequivocally confirm the 2,5-dimethylbenzyl regiochemistry, providing a self-validating workflow for researchers.

Comparative Analysis of Analytical Modalities

To establish absolute structural confirmation, researchers must choose techniques that balance spatial resolution with throughput.

Table 1: Performance Comparison of Analytical Modalities for Isomer Differentiation

Analytical ModalitySpecificity for Positional IsomersThroughputSample RequirementPrimary Data Output
1D & 2D NMR High (Resolves exact atomic connectivity)Medium (15-60 mins)5–20 mgJ-coupling patterns, spatial proximity (NOE)
LC-HRMS/MS Low (Isomers yield identical fragments)High (5-10 mins)< 1 µgExact mass, molecular formula
Single-Crystal XRD Absolute (3D spatial mapping)Low (Days to Weeks)Good quality crystalAbsolute configuration, bond lengths

The Causality of Experimental Choices

As an application scientist, selecting the right tool requires understanding the physical chemistry underlying the data.

Why LC-MS/MS is Insufficient for Positional Isomers: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is excellent for confirming the exact mass (C12H16N2O). However, during Collision-Induced Dissociation (CID), the molecule undergoes characteristic cleavage at the benzylic C-N bond. This yields a base peak at m/z 119.08 (the dimethylbenzyl cation), which rapidly rearranges into a highly stable dimethyltropylium ion. Because 2,4-, 2,5-, and 3,4-dimethylbenzyl isomers all collapse into this identical m/z 119.08 fragment, MS/MS lacks the spatial resolution to tell them apart.

Why NMR is the Definitive Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard here because it directly probes the electronic environment and spatial geometry of the molecule. The imidazolidin-2-one ring is easily identified by a distinct


C carbonyl resonance at approximately 163.6 ppm[2]. The true differentiation of the isomers relies on the 

H NMR scalar coupling (J-coupling) of the aromatic ring:
  • The 2,5-Dimethylbenzyl Signature: The aromatic protons reside at positions 3, 4, and 6. H3 and H4 are ortho to each other, creating an AB spin system (a doublet and a doublet of doublets with J ≈ 7.8 Hz). Crucially, H6 is isolated between the benzylic attachment and the C5 methyl group, appearing as a fine doublet or pseudo-singlet (J ≈ 1.5 Hz).

  • The 2,4-Dimethylbenzyl Signature: The protons reside at 3, 5, and 6. Here, H3 is the isolated proton, appearing as a sharp singlet, while H5 and H6 form the ortho-coupled pair.

This fundamental difference in splitting patterns serves as a self-validating mechanism for isomer identification.

Experimental Protocols: A Self-Validating Workflow

To ensure data integrity, every protocol must be internally consistent. Below are the optimized parameters for structural elucidation.

Protocol A: High-Resolution 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl

    
     (100% atom D). Critical Step:  Ensure LC-UV purity is >98% prior to NMR; trace aromatic impurities will confound the critical integration of the H6 proton. Add 0.03% v/v TMS as an internal standard to lock the chemical shift at exactly 0.00 ppm.
    
  • 
    H NMR Acquisition:  Acquire at 298 K on a 600 MHz spectrometer. Use a 30° pulse angle and a relaxation delay (D1) of 5 seconds. Causality: A long D1 ensures complete longitudinal relaxation, allowing for exact 2:3 integration ratios between the benzylic CH
    
    
    
    and the aromatic methyl groups.
  • 2D HMBC Acquisition: Optimize for long-range

    
    H-
    
    
    
    C coupling (J = 8 Hz). You must observe a cross-peak between the benzylic CH
    
    
    protons (
    
    
    ~4.3 ppm) and the C2 carbonyl of the imidazolidin-2-one ring (
    
    
    ~163.6 ppm) to definitively prove N-alkylation[2][3].
  • 2D NOESY Acquisition: Use a mixing time of 300–500 ms. Look for spatial correlations (Nuclear Overhauser Effect) between the benzylic CH

    
     protons and the isolated aromatic H6 proton, confirming the exact substitution site on the ring[3].
    
Protocol B: LC-HRMS/MS Analysis (Purity & Formula Confirmation)
  • Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes. Run a 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid to promote ionization).

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Set the MS/MS collision energy to 25 eV to monitor the m/z 205.13

    
     119.08 transition.
    

Quantitative Data Summary

Table 2: Diagnostic


H NMR Splitting Patterns for Dimethylbenzyl Isomers 
IsomerAromatic ProtonsMultiplicity & J-CouplingDiagnostic Feature
2,5-Dimethylbenzyl H3, H4, H6H3 (d, J~7.8), H4 (dd, J~7.8, 1.5), H6 (d, J~1.5)Isolated H6 proton (fine doublet)
2,4-Dimethylbenzyl H3, H5, H6H3 (s), H5 (dd, J~7.8, 1.5), H6 (d, J~7.8)Isolated H3 proton (sharp singlet)
3,4-Dimethylbenzyl H2, H5, H6H2 (d, J~1.5), H5 (d, J~7.8), H6 (dd, J~7.8, 1.5)Lack of ortho-methyl steric hindrance
2,6-Dimethylbenzyl H3, H4, H5H3/H5 (d, J~7.5), H4 (t, J~7.5)Symmetric aromatic system (A

B spin)

Visualizations of Analytical Logic

Workflow Step1 Sample Preparation (>98% Purity via LC-UV) Step2 LC-HRMS/MS (Confirm Exact Mass & Purity) Step1->Step2 Step3 1D 1H & 13C NMR (Analyze Aromatic Splitting) Step2->Step3 Isomeric mixture suspected Step4 2D NMR (HMBC/NOESY) (Map Exact Connectivity) Step3->Step4 Differentiate 2,5- vs 2,4- dimethylbenzyl Step5 Single-Crystal XRD (Absolute 3D Configuration) Step4->Step5 If sample is crystallizable

Figure 1: Hierarchical analytical workflow for the structural confirmation of imidazolidin-2-one isomers.

HMBC_NOESY cluster_0 Key NMR Correlations for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one N1 Benzylic CH2 (δ ~4.3 ppm) N2 Aromatic H6 (δ ~7.0 ppm, d) N1->N2 NOESY (Spatial Proximity) N3 Imidazolidinone C=O (δ ~163.6 ppm) N1->N3 HMBC (3-bond coupling) N4 Aromatic C2-CH3 (δ ~2.3 ppm) N1->N4 NOESY (Spatial Proximity)

Figure 2: Critical HMBC and NOESY correlations confirming the 2,5-dimethylbenzyl regiochemistry.

References

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. nih.gov.
  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. nih.gov.
  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. acs.org.

Sources

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